molecular formula C7H13NO2 B7809679 (1S,3R)-3-Ammoniocyclohexanecarboxylate

(1S,3R)-3-Ammoniocyclohexanecarboxylate

Cat. No.: B7809679
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-Ammoniocyclohexanecarboxylate, with the molecular formula C₇H₁₃NO₂, is a conformationally restricted analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . The compound exists as a zwitterion in its solid state, featuring an ammonium group and a carboxylate group, which facilitates a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds that stabilize its crystal structure into a two-dimensional bilayer . This structural characteristic is of significant interest in the field of materials science, particularly for the design and synthesis of self-assembling peptide nanotubes with potential applications in biology and nanotechnology . In neurological research, this compound and its analogues have been extensively investigated in structure-activity studies to better understand the relationship between molecular conformation and biological function at GABA receptors, which is relevant for certain neurological and psychiatric disorders . The identity of this compound has been confirmed by NMR and HRMS analysis. ¹H NMR in D₂O (300 MHz) displays characteristic signals at 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), and 1.27–1.50 (m, 4H) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1S,3R)-3-azaniumylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Zwitterionic Nature of (1S,3R)-3-Ammoniocyclohexanecarboxylate: A Technical Guide to Conformational Dynamics and Macro-Scale Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

As a Senior Application Scientist, understanding the physicochemical behavior of isolated molecules is paramount to predicting their macro-scale utility. (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly referred to as cis-3-aminocyclohexanecarboxylic acid or cis-3-ACHC) is a conformationally restricted cyclic


-amino acid. At physiological pH, it exists exclusively as a zwitterion[1].

This zwitterionic nature, combined with its rigid stereochemistry, dictates its behavior in two highly specialized fields: neuropharmacology (acting as a conformationally restricted GABA analogue)[2] and supramolecular chemistry (serving as a building block for self-assembling peptide nanotubes)[3]. This whitepaper dissects the causality behind its zwitterionic equilibrium, details self-validating experimental protocols for its characterization, and maps its structural properties to its advanced applications.

Physicochemical Profiling & Zwitterionic Equilibrium

(1S,3R)-3-ACHC possesses two ionizable functional groups: a carboxylic acid and a primary amine. The difference in their proton affinity results in a pH-dependent speciation.

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C₇H₁₃NO₂Core cyclic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-amino acid scaffold.
Molecular Weight 143.18 g/mol Small molecule profile, favorable for ligand-receptor interactions.
pKa₁ (Carboxylic Acid) ~3.70 - 4.50Deprotonates at physiological pH, forming the anionic carboxylate pole.
pKa₂ (Ammonium) ~10.20Remains protonated at physiological pH, forming the cationic pole[4].
Isoelectric Point (pI) ~7.0Maximizes zwitterionic population, minimizing lipophilicity (logP).
Inter-charge Distance ~0.56 nmDiequatorial conformation mimics the extended active state of GABA[5].

Mechanistic Causality: The zwitterion is the thermodynamically stable form across a broad physiological pH range (4.5 to 10.2). In the solid state, this dipolar nature drives the formation of a highly ordered crystal lattice. X-ray crystallographic studies confirm that the molecules arrange in a head-to-tail fashion, stabilized by a robust 2D bilayer network of intermolecular N—H···O hydrogen bonds[6].

ZwitterionEquilibrium Cation Cationic Species pH < 3.7 [NH3+, COOH] Zwitterion Zwitterionic Species pH 3.7 - 10.2 [NH3+, COO-] Cation->Zwitterion -H+ (pKa1 ~3.7) Zwitterion->Cation +H+ Anion Anionic Species pH > 10.2 [NH2, COO-] Zwitterion->Anion -H+ (pKa2 ~10.2) Anion->Zwitterion +H+

Fig 1: pH-dependent equilibrium states of (1S,3R)-3-Ammoniocyclohexanecarboxylate.

Conformational Dynamics & Stereochemistry

The (1S,3R) absolute configuration designates a cis-1,3-disubstituted cyclohexane ring. In both solution and solid states, the molecule predominantly adopts a chair conformation where both the ammonium (NH₃⁺) and carboxylate (COO⁻) groups occupy equatorial positions (the diequatorial conformer)[7].

Causality in Pharmacophore Design: Why is the diequatorial conformation significant? The endogenous neurotransmitter


-aminobutyric acid (GABA) is a highly flexible linear molecule. However, to bind to specific neuronal GABA transporters, it must adopt an extended conformation. The rigid cyclohexane ring of (1S,3R)-3-ACHC locks the zwitterionic centers at a fixed spatial separation of approximately 0.56 nm[5]. This precise inter-charge distance perfectly mimics the extended active state of GABA, rendering (1S,3R)-3-ACHC a potent and selective inhibitor of neuronal GABA uptake[2].

GABA_Pharmacophore Monomer (1S,3R)-3-ACHC Diequatorial Conformation Distance Charge Separation ~0.56 nm Monomer->Distance Structural Restriction Nanotube Self-Assembling Peptide Nanotubes (Material Science) Monomer->Nanotube Amide Coupling & H-Bonding Receptor GABA Transporter Binding (Neuropharmacology) Distance->Receptor Pharmacophore Match

Fig 2: Structural causality mapping of (1S,3R)-3-ACHC from molecular conformation to macro-applications.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems for characterizing the zwitterionic properties of (1S,3R)-3-ACHC.

Protocol A: Potentiometric Determination of pKa Values

Objective: To accurately map the macroscopic dissociation constants of the zwitterionic equilibrium.

  • Solution Preparation: Accurately weigh the hydrochloride salt of (1S,3R)-3-ACHC to prepare a 0.01 M solution in degassed, deionized water (18.2 MΩ·cm).

    • Self-Validation: Degassing the water prevents ambient CO₂ dissolution, which would introduce carbonic acid buffering and skew the titration curve[8].

  • Titrant Standardization: Standardize a 0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP) using phenolphthalein.

  • Titration Setup: Maintain the analyte at 25.0 ± 0.1 °C in a jacketed vessel. Blanket the solution with an inert Argon or N₂ stream to maintain a CO₂-free environment.

  • Data Acquisition & Analysis: Add NaOH in 0.05 mL increments. Record the pH only after the electrode drift is < 0.01 pH/min.

  • Validation: Plot the first derivative (dpH/dV) to identify exact equivalence points. The pKa values are mathematically derived from the pH at the half-equivalence points, ensuring the data is grounded in thermodynamic equilibrium[8].

Protocol B: Crystallization for X-Ray Diffraction (XRD)

Objective: To visualize the zwitterionic hydrogen-bonding network and confirm the diequatorial conformation.

  • Dissolution: Dissolve 50 mg of (1S,3R)-3-ACHC in 1 mL of ultrapure water.

    • Self-Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove microscopic particulates that could cause premature, disordered nucleation.

  • Anti-Solvent Diffusion Setup: Transfer the aqueous solution to a small inner vial. Place this inside a larger outer vial containing 5 mL of acetone[6].

  • Incubation: Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 7-14 days.

    • Causality: The slow vapor diffusion of acetone into the aqueous phase gradually lowers the dielectric constant of the solvent. This gently forces the highly polar zwitterions to precipitate into an ordered crystal lattice rather than an amorphous powder[1].

  • Harvesting: Isolate the single crystals and verify their quality by observing uniform birefringence under a polarized light microscope prior to XRD mounting.

Advanced Applications: From Monomers to Macro-Structures

  • Neuropharmacology: As established, the fixed zwitterionic distance (~0.56 nm) allows (1S,3R)-3-ACHC to act as a conformationally restricted GABA analogue. It has been extensively utilized in structure-activity relationship (SAR) studies to map the binding pockets of GABA receptors and transporters, aiding in the design of next-generation antiepileptic and neuro-modulatory drugs[9].

  • Supramolecular Material Science: Beyond single-molecule interactions, the zwitterionic monomer is a critical building block in foldamer chemistry. When synthesized into cyclic homo-

    
    -tetrapeptides, the cis-configuration forces the peptide backbone into a non-planar geometry. Driven by the same intermolecular hydrogen-bonding logic seen in its crystal structure, these cyclic peptides self-assemble into highly ordered peptide nanotubes (SPNs), which have profound applications in drug delivery, biomaterials, and synthetic ion channels[3][10].
    

References

  • Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1912.

  • Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281-284.

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.

  • BenchChem Protocols. General method for determining the acid dissociation constants (pKa) of an amino acid derivative via titration. BenchChem.

  • Raiteri, M., et al. (1977). Stereo specificity of neuronal GABA transport. South African Journal of Science.

  • Seebach, D., et al. / Granja, J. R. (2015). Self-assembly of cyclic homo-γ-tetrapeptide based on cis-3-aminocyclohexanecarboxylic acid. ResearchGate / Peptide Science.

Sources

The Crystal Structure and Supramolecular Architecture of (1S,3R)-3-Ammoniocyclohexanecarboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule organic compounds is a cornerstone of modern rational drug design and materials science. This technical guide provides a comprehensive analysis of the crystal structure of (1S,3R)-3-Ammoniocyclohexanecarboxylate (C₇H₁₃NO₂), a conformationally restricted alicyclic β-amino acid derivative. Crystallizing in the orthorhombic space group P2₁2₁2₁, the compound exists exclusively as a zwitterion in the solid state[1][2].

By detailing the crystallographic profiling, supramolecular hydrogen-bonding architecture, and the rigorous experimental methodologies required for its isolation and X-ray diffraction (XRD) analysis, this whitepaper serves as an authoritative resource for researchers investigating γ-aminobutyric acid (GABA) analogues, foldamers, and self-assembling peptide nanotubes.

Pharmacological and Structural Relevance

Conformational Restriction in GABAergic Systems

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a critical role in the regulation of neuronal excitability[1][2]. Dysregulation of GABAergic pathways is implicated in numerous neurological and psychiatric disorders, including epilepsy and anxiety[2][3]. Because GABA itself is highly flexible, researchers utilize conformationally restricted analogues to probe the specific spatial requirements of GABA receptors[1][2]. (1S,3R)-3-Ammoniocyclohexanecarboxylate serves as a rigidified GABA analogue, locking the distance and vector between the basic ammonium and acidic carboxylate pharmacophores[1][2].

Foldamers and Peptide Nanotubes

Beyond neuropharmacology, alicyclic amino acids are vital building blocks in supramolecular chemistry. The specific cis-1,3-substitution pattern of the (1S,3R) enantiomer forces the cyclohexane ring into a highly stable chair conformation where one substituent is equatorial and the other is axial (or both equatorial, depending on the specific derivative's ring-flip dynamics). This predictable geometry is exploited in the design of self-assembling peptide nanotubes and non-natural foldamers, which require rigid, pre-organized monomers to drive the formation of stable secondary structures[1][2][4].

Crystallographic Profiling and Solid-State Properties

Zwitterionic Confirmation

In the solid state, (1S,3R)-3-Ammoniocyclohexanecarboxylate undergoes an intramolecular proton transfer from the carboxylic acid moiety to the primary amine, crystallizing as a zwitterion[1][2]. This ionization is driven by the intrinsic pKₐ differences between the aliphatic amine and the carboxylic acid, coupled with the massive thermodynamic stabilization afforded by the resulting electrostatic lattice energy[1][2].

Unit Cell and Diffraction Data

The compound crystallizes in the chiral orthorhombic space group P2₁2₁2₁, which is characteristic of enantiopure compounds resolved prior to crystallization[1][2]. The crystallographic parameters are summarized in Table 1 .

Table 1: Crystallographic Data Summary

ParameterValue
Chemical Formula C₇H₁₃NO₂
Molecular Weight (

)
143.18 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions

= 5.5130 (10) Å

= 6.1282 (9) Å

= 22.518 (4) Å
Volume (

)
760.8 (2) ų

(Molecules per unit cell)
4
Temperature (

)
293 (2) K
Radiation Type Mo Kα (

= 0.71073 Å)
Absorption Coefficient (

)
0.09 mm⁻¹

Supramolecular Architecture and Hydrogen Bonding

The structural integrity of the (1S,3R)-3-Ammoniocyclohexanecarboxylate crystal is maintained by a robust network of intermolecular hydrogen bonds[1][2].

Head-to-Tail Linkage and 2D Bilayer Formation

The zwitterionic nature of the molecule provides excellent hydrogen bond donors (the –NH₃⁺ group) and acceptors (the –COO⁻ group)[1][2]. The molecules are linked in a continuous head-to-tail fashion, a motif frequently observed in the crystal structures of hydrophobic amino acids[1][2]. Specifically, the three protons of the ammonium group (H1C, H1D, H1E) engage in strong N—H···O hydrogen bonds with the carboxylate oxygen atoms of adjacent symmetry-equivalent molecules[1][2].

This extensive cross-linking results in the formation of a highly ordered two-dimensional bilayer structure that propagates parallel to the bc plane[1][2]. Additionally, a weaker intermolecular C—H···O interaction (C6—H6···O2) further stabilizes the lattice packing[1][2].

Table 2: Hydrogen-Bond Geometry (Å, °)

D—H···A InteractionD—H (Å)H···A (Å)D···A (Å)Angle D—H···A (°)
N1—H1C···O1 0.891.842.725 (2)172
N1—H1D···O2 0.892.002.849 (2)160
N1—H1E···O1 0.891.892.772 (2)170
C6—H6···O2 0.982.553.472 (2)156

Note: Symmetry codes applied to generate equivalent atoms are inherent to the P2₁2₁2₁ space group operations.

HBond Z Zwitterionic Monomer (1S,3R)-3-Ammoniocyclohexanecarboxylate NH3 Ammonium Group (-NH3+) Z->NH3 COO Carboxylate Group (-COO-) Z->COO HB1 N1-H1C···O1 2.725 Å, 172° NH3->HB1 HB2 N1-H1D···O2 2.849 Å, 160° NH3->HB2 HB3 N1-H1E···O1 2.772 Å, 170° NH3->HB3 COO->HB1 COO->HB2 COO->HB3 Bilayer 2D Bilayer Structure (Parallel to bc plane) HB1->Bilayer HB2->Bilayer HB3->Bilayer

Fig 1. Logical mapping of the intermolecular hydrogen-bonding network forming the 2D bilayer.

Experimental Methodologies: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following workflow details the synthesis, crystallization, and XRD data collection protocols. Every step is designed with built-in causality to validate the final structural model[1][2].

Step 1: Synthesis and Chiral Resolution
  • Precursor Synthesis: The racemic mixture of 3-aminocyclohexanecarboxylic acid is synthesized via the amination of 3-cyclohexenecarboxylic acid[1][2].

  • Resolution: The (1S,3R) enantiomer is resolved using a chiral resolving agent (e.g., tartaric acid derivatives) via fractional crystallization.

  • Validation: The identity and enantiomeric purity of the isolated fraction are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) prior to single-crystal growth[1][2].

Step 2: Antisolvent Crystallization (Slow Diffusion)

Causality: Direct evaporation of aqueous amino acid solutions often yields amorphous powders or twinned crystals due to rapid, uncontrolled nucleation. To bypass this, an antisolvent diffusion method is employed.

  • Dissolution: Dissolve the highly polar zwitterionic powder in a minimum volume of deionized water.

  • Diffusion Setup: Carefully layer acetone (the antisolvent) over the aqueous solution, or place the aqueous vial inside a sealed chamber containing an acetone reservoir.

  • Nucleation: As acetone slowly diffuses into the water, the dielectric constant of the solvent mixture gradually decreases. This lowers the solubility of the zwitterion, inducing a state of gentle supersaturation that promotes the growth of high-quality, diffraction-grade single crystals[1][2].

Step 3: X-ray Diffraction Data Collection
  • Mounting: Harvest a single crystal (approx. 0.48 × 0.38 × 0.30 mm) and mount it on a glass fiber or cryoloop[1][2].

  • Diffraction: Collect data using a Bruker SMART 1K area-detector diffractometer utilizing Mo Kα radiation[1][2]. Causality: Mo Kα (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = 0.71073 Å) is chosen over Cu Kα to minimize absorption effects, which is critical for accurate bond length determination in light-atom organic structures[2].
    
  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

  • Validation: The internal consistency of the data is verified by the merging R-factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). For this structure, an 
    
    
    
    of 0.013 indicates exceptionally high-quality, redundant data collection[2].

Workflow A Synthesis & Resolution (from 3-cyclohexenecarboxylic acid) B Aqueous Solution Preparation A->B C Slow Diffusion (Acetone into Water) B->C D Single Crystal Harvesting C->D E X-ray Diffraction (Mo Kα radiation) D->E

Fig 2. Experimental workflow for crystallization and XRD analysis of the title compound.

Conclusion

The crystallographic analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate reveals a highly ordered, zwitterionic solid-state architecture stabilized by a dense network of head-to-tail N—H···O hydrogen bonds[1][2]. The resulting 2D bilayer structure not only highlights the intrinsic self-assembly capabilities of alicyclic β-amino acids but also provides a precise 3D atomic map for researchers utilizing this scaffold[1][2]. Whether deployed as a conformationally restricted probe for GABA receptors or as a rigid monomer in the synthesis of peptide nanotubes, the structural parameters defined here are foundational for future rational design applications[1][2].

References

  • Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E Structure Reports Online, 64(10), o1912.[Link]

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231–2236.[Link]

  • Schousboe, A. (2000). Pharmacological and functional characterization of astrocytic GABA transport: a short review. Neurochemical Research, 25, 1241–1244.[Link]

  • Granja, J. R. (2004). Self-assembling peptide nanotubes.

Sources

Spectroscopic Profiling of (1S,3R)-3-Ammoniocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate , a zwitterionic, conformationally restricted


-amino acid analog often utilized in peptidomimetic drug design.

This guide is structured to provide actionable experimental insights, theoretical grounding, and rigorous data interpretation frameworks.

Content Type: Technical Guide / Whitepaper Subject: Structural Elucidation, Conformational Analysis, and Quality Control[1][2]

Executive Summary & Molecular Identity[1][2][3]

The compound (1S,3R)-3-Ammoniocyclohexanecarboxylate (also known as cis-3-aminocyclohexanecarboxylic acid in its zwitterionic form) represents a critical scaffold in medicinal chemistry.[1][2] As a cyclic


-amino acid, it serves as a conformationally restricted analogue of 

-aminobutyric acid (GABA) and a building block for foldamers (peptide nanotubes).[1][2]

Unlike flexible linear amino acids, the cyclohexane ring imposes rigid stereochemical constraints. The (1S,3R) configuration corresponds to the cis -diastereomer, which predominantly adopts a diequatorial chair conformation to minimize 1,3-diaxial steric strain.

Core Physicochemical Profile
PropertyDetail
Formula

(Neutral/Zwitterion)
MW 143.19 g/mol
Stereochemistry (1S, 3R)

cis-1,3-substitution
Dominant Species Zwitterion (

) in neutral aqueous media
Key Conformer Chair (Substituents: Diequatorial; Protons: Diaxial)

Analytical Workflow Strategy

To ensure rigorous characterization, a multi-modal spectroscopic approach is required. The following workflow integrates nuclear magnetic resonance (NMR), vibrational spectroscopy (IR), and mass spectrometry (MS) to validate identity, stereochemistry, and purity.

AnalyticalWorkflow cluster_QC Phase 1: Purity & Identity cluster_Struc Phase 2: Structural Elucidation cluster_Stereo Phase 3: Stereochemistry Sample Sample: (1S,3R)-3-Ammonio... MS ESI-MS / HRMS (MW Confirmation) Sample->MS NMR_1H 1H NMR (D2O) (Scalar Coupling Analysis) Sample->NMR_1H IR FT-IR (ATR) (Zwitterion Validation) Sample->IR EA Elemental Analysis (Salt Stoichiometry) MS->EA NOESY 1D/2D NOESY (1,3-Diaxial Correlation) NMR_1H->NOESY Confirm Conformation NMR_13C 13C NMR (Carbon Skeleton) CD Circular Dichroism (Abs. Config Check) NOESY->CD

Figure 1: Integrated spectroscopic workflow for the characterization of chiral zwitterionic amino acids.

Conformational Analysis & Stereochemistry

Understanding the 3D structure is prerequisite to interpreting the NMR data.

The Diequatorial Preference

For 1,3-disubstituted cyclohexanes, the cis isomer can exist in two chair forms:

  • Diequatorial (e,e): Both the ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups occupy equatorial positions.[1][2]
  • Diaxial (a,a): Both groups occupy axial positions.

The diequatorial conformer is energetically favored by approximately 5–6 kcal/mol because it avoids the severe 1,3-diaxial steric repulsion present in the (a,a) form.

Spectroscopic Consequences[1][5][6][7][8]
  • Proton Geometry: In the diequatorial conformer, the methine protons at C1 and C3 are axial .

  • Coupling Constants (

    
    ):  Axial protons exhibit large anti-periplanar couplings (
    
    
    
    ) with adjacent axial protons.[1][2]
  • NOE Signals: The H1 and H3 protons are 1,3-diaxial to each other. They reside on the same face of the ring and are in close spatial proximity (< 2.5 Å), leading to a strong NOE correlation . This is the definitive spectral signature for the cis-diequatorial geometry.

Nuclear Magnetic Resonance (NMR) Protocol[1][2][9][10]

Solvent Selection:

  • Deuterium Oxide (

    
    ):  The preferred solvent. It stabilizes the zwitterionic form and ensures solubility. Note that ammonium protons (
    
    
    
    ) and carboxylic protons will exchange with deuterium and will not be visible.[1][2]
  • DMSO-

    
     + TFA:  Use if observation of exchangeable amide/ammonium protons is required for specific assignment, though this shifts the equilibrium to the cationic acid form.
    
H NMR Characterization (300–500 MHz, )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H3 3.19 – 3.26m (tt-like)


-proton to

.[1][2] Axial orientation. Large coupling indicates anti-relationship with H2ax and H4ax.[2]
H1 2.16 – 2.28m (tt-like)


-proton to

.[1][2] Axial orientation. Higher field than H3 due to carboxylate shielding vs ammonium deshielding.
H2 (eq) 2.16 – 2.28mSmall

Equatorial proton between functional groups.[1][2] Deshielded.
H2 (ax) 1.27 – 1.50q (apparent)Large

Axial proton between functional groups.[1][2] Strongly shielded (upfield).
H4/H5/H6 1.27 – 2.03m (complex)-Ring methylene envelope.[1][2]

Data synthesized from literature precedents for cis-3-aminocyclohexanecarboxylic acid [1, 2].[1][2]

C NMR Assignments
Carbon

(ppm)
TypeNotes
C=O 180 – 184QuaternaryCharacteristic of carboxylate (

).[1][2] Acid form (

) typically shifts to ~175 ppm.[2]
C3 ~50.0CH

to Ammonium. Downfield shift.
C1 ~45.0CH

to Carboxylate.
C2 ~33.5

Bridge carbon.
C4/C5/C6 23 – 30

Ring methylenes.
Advanced 2D Techniques
  • COSY: Essential for tracing the spin system from H1

    
     H2 
    
    
    
    H3.
  • NOESY: Look for the H1

    
     H3 cross-peak . In the trans isomer (axial/equatorial), this distance is too large (> 4 Å) to show a strong NOE. Its presence confirms the (1S,3R) cis-configuration.[1]
    

Vibrational Spectroscopy (FT-IR)[1][2]

Infrared spectroscopy provides rapid confirmation of the zwitterionic state ("Ammonio...carboxylate").

Key Diagnostic Bands[7][8][11]
  • Carboxylate (

    
    ) Stretches: 
    
    • Asymmetric Stretch:

      
      .[1][2] (Strong intensity).
      
    • Symmetric Stretch:

      
      .[1][2]
      
    • Note: The absence of a carbonyl band at

      
       confirms the absence of the free acid (
      
      
      
      ) form.[1][2]
  • Ammonium (

    
    ) Stretches: 
    
    • N-H Stretch: Broad, complex band centered around

      
      .[1][2] Often superimposes with C-H stretches.[2]
      
    • Deformation:

      
       (often overlaps with carboxylate asymmetric stretch).[1][2]
      

Mass Spectrometry (MS)[1][2]

Ionization Strategy: Electrospray Ionization (ESI)[1][2]
  • Positive Mode (ESI+):

    • Target Ion:

      
      .[1][2]
      
    • Expected m/z: 144.1 .

    • Fragmentation: Loss of

      
       (
      
      
      
      17) and
      
      
      (
      
      
      46) or
      
      
      (
      
      
      28).[1][2]
  • Negative Mode (ESI-):

    • Target Ion:

      
      .[1][2]
      
    • Expected m/z: 142.1 .

    • Useful for confirming the acidic moiety.[3][4][5][6]

Quality Control: Enantiomeric Purity

Since the pharmacological activity of (1S,3R)-3-ammoniocyclohexanecarboxylate is stereospecific, determining the Enantiomeric Excess (ee) is critical.[1][2]

Method: Chiral HPLC or derivatization with Marfey's Reagent (FDLA).[2]

  • Chiral Stationary Phase: Crown ether-based columns (e.g., Crownpak CR(+)) are highly effective for free amino acids and zwitterions in acidic mobile phases (

    
    ).[1][2]
    
  • Detection: UV at 200-210 nm (low sensitivity) or ELSD/CAD.

References

  • Crystal Structure and Synthesis: Hu, S.-Z. et al. "Structure of (1S,3R)-3-aminocyclohexanecarboxylic acid."[1][2][7] Acta Crystallographica Section E, 2007. Link

  • Conformational Analysis: Ahn, J.-M. et al.

    
    -amino acids."[1][2] Journal of Peptide Science, 2002.
    
  • Spectroscopic Standards: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
  • PubChem Compound Summary: (1S,3R)-3-aminocyclohexanecarboxylic acid.[1][2][7][8] Link

Sources

The Dual Legacy of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: From Neuropharmacology to Supramolecular Nanotubes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,3R)-3-aminocyclohexanecarboxylic acid (commonly referred to as cis-3-ACHC or


-Ach) is a conformationally restricted synthetic analogue of 

-aminobutyric acid (GABA). Originally synthesized to map the spatial requirements of neuronal GABA transporters, this unique

-amino acid has experienced a scientific renaissance in the 21st century as a critical building block in supramolecular chemistry. By enforcing strict geometric constraints, (1S,3R)-ACHC dictates the self-assembly of cyclic peptides into sub-nanometer peptide nanotubes. This whitepaper elucidates the historical discovery, structural causality, and self-validating protocols associated with (1S,3R)-ACHC across both neuropharmacology and materials science.

The Neuropharmacological Genesis: Conformational Restriction

In the late 1970s, the neuropharmacological community faced a distinct challenge: GABA is a highly flexible molecule capable of adopting multiple conformations, which allows it to bind to various receptor subtypes (GABA_A, GABA_B) as well as distinct presynaptic and glial transport proteins[1]. To isolate and study the neuronal GABA transport system (specifically GAT-1) without triggering receptor-mediated synaptic inhibition, researchers required a molecule that locked the GABA backbone into a specific spatial arrangement.

In 1976 and 1977, M.J. Neal and N.G. Bowery pioneered the use of cis-3-aminocyclohexanecarboxylic acid[2]. The causality behind this molecular design is rooted in steric hindrance: by embedding the


-amino acid backbone into a rigid cyclohexane ring, the molecule is forced into a folded conformation that perfectly mimics the substrate geometry preferred by the neuronal GABA transporter, while simultaneously rendering it sterically incompatible with the binding pockets of GABA_A and GABA_B receptors[1][3].

G GABA Flexible GABA Molecule Restriction Conformational Restriction (Cyclohexane Ring) GABA->Restriction Chemical Design ACHC (1S,3R)-3-ACHC (cis-3-ACHC) Restriction->ACHC Stereoselective Synthesis Receptor GABA Receptors (GABA-A / GABA-B) ACHC->Receptor No/Low Affinity Transporter Neuronal GABA Transporter (GAT-1) ACHC->Transporter High Affinity Substrate

Fig 1: Conformational restriction of GABA yielding GAT-1 selective (1S,3R)-ACHC.

Structural Elucidation and Crystallography

The precise stereochemistry of ACHC is paramount to its biological and chemical utility. The (1S,3R) enantiomer exists as a zwitterion in its crystalline state, containing both an ammonium group and a carboxylate group[4].

The X-ray crystallographic studies of (1S,3R)-ACHC synthesized from 3-cyclohexenecarboxylic acid reveal a highly ordered supramolecular network. The amino acid units are linked in a head-to-tail fashion via strong intermolecular N—H⋯O hydrogen bonds, resulting in a two-dimensional bilayer structure parallel to the bc plane[4]. This inherent propensity for highly ordered hydrogen bonding foreshadowed the molecule's eventual application in nanotechnology.

Quantitative Spectroscopic Data

To ensure rigorous validation during synthesis, the physicochemical and spectroscopic properties of (1S,3R)-ACHC are summarized below.

Table 1: Spectroscopic and Crystallographic Properties of (1S,3R)-ACHC [4]

ParameterValue / Description
Chemical Formula C7H13NO2
Exact Mass (HRMS) Calculated: 142.0863 | Found: 142.0859
1H NMR (D2O, 300 MHz) 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H)
13C NMR (D2O, 75 MHz) 183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30 ppm
Crystal Network Zwitterionic; 2D bilayer stabilized by N—H⋯O hydrogen bonds

The Supramolecular Renaissance: Peptide Nanotubes

In 2003, Granja and co-workers repurposed (1S,3R)-ACHC (denoted in peptide chemistry as


-Ach) to engineer a novel class of self-assembling cyclic peptide nanotubes (SCPNs)[5][6].

The Causality of the Design: Standard


-peptides naturally form 

-helices or

-sheets. By synthesizing cyclic peptides with alternating

-amino acids and

-amino acids like ACHC, the steric bulk of the cyclohexane ring forces the peptide backbone into a pseudo-flat, disk-like conformation[6][7]. When these disks are exposed to specific solvent conditions, their exposed amide backbone groups engage in intermolecular parallel

-sheet-like hydrogen bonding, stacking the disks into hollow, cylindrical nanotubes[8].

Crucially, the C2 methylene group of the ACHC ring points directly toward the lumen (interior) of the cavity. This allows chemists to selectively functionalize the cyclohexane ring to tune the internal hydrophobicity or hydrophilicity of the nanotube, creating highly specific ion channels or drug delivery vehicles[6][7].

G Monomers α-Amino Acids + γ-Ach (ACHC) Cyclization Peptide Coupling & Macrocyclization Monomers->Cyclization CyclicPeptide Alternating α,γ-CP (Pseudo-flat) Cyclization->CyclicPeptide Structural validation Stacking Intermolecular H-Bonding CyclicPeptide->Stacking pH/Solvent trigger Nanotube Self-Assembled Peptide Nanotube Stacking->Nanotube Sub-nanometer pores

Fig 2: Workflow for the self-assembly of ACHC-based cyclic peptide nanotubes.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints that confirm success before proceeding to subsequent steps.

Protocol A: Synthesis and Resolution of (1S,3R)-ACHC

Objective: Synthesize enantiopure (1S,3R)-ACHC from 3-cyclohexenecarboxylic acid.[4]

  • Amination: React 3-cyclohexenecarboxylic acid with an appropriate nitrogen source (e.g., via hydroboration-amination or azide reduction) to yield the racemic cis-3-aminocyclohexanecarboxylic acid.

  • Protection: Protect the free amine using Di-tert-butyl dicarbonate (Boc2O) to yield Boc-ACHC.

    • Validation Checkpoint 1: Confirm mass addition via LC-MS.

  • Chiral Resolution: Dissolve the racemic Boc-ACHC in hot ethanol and introduce a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. Allow the solution to cool slowly. The diastereomeric salt of the (1S,3R) enantiomer will preferentially crystallize.

  • Deprotection & Isolation: Treat the isolated crystals with dilute HCl to remove the resolving agent and cleave the Boc protecting group. Purify via cation-exchange chromatography.

    • Validation Checkpoint 2 (Critical): Confirm enantiomeric excess (ee > 99%) using chiral HPLC. Verify the zwitterionic structure via 1H NMR (D2O), ensuring the distinct multiplet at 3.19–3.26 ppm corresponding to the C3 methine proton adjacent to the amine[4].

Protocol B: Assembly of -Cyclic Peptide Nanotubes

Objective: Synthesize and self-assemble cyclo-[(1R,3S)-


-Ach-D-Ala]3 into nanotubes.[5][6]
  • Linear Peptide Synthesis: Utilize standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a 2-chlorotrityl chloride resin. Alternately couple D-Alanine and Fmoc-(1S,3R)-ACHC.

  • Cleavage: Cleave the linear hexapeptide from the resin using a mild acid cocktail (e.g., 1% TFA in DCM) to retain side-chain protecting groups.

  • Macrocyclization: Dissolve the linear peptide in highly dilute conditions (approx. 10^-4 M in DMF) to thermodynamically favor intramolecular cyclization over intermolecular oligomerization. Add coupling reagents (e.g., HATU/DIPEA) and stir for 24 hours.

    • Validation Checkpoint 1: Analyze via MALDI-TOF MS to confirm the loss of H2O (exact mass shift) indicating successful ring closure.

  • Self-Assembly: Dissolve the purified cyclic peptide in a structure-breaking solvent (e.g., Hexafluoro-2-propanol, HFIP). Slowly evaporate the HFIP or titrate with an aqueous buffer to trigger intermolecular hydrogen bonding.

    • Validation Checkpoint 2 (Critical): Perform Fourier Transform Infrared (FTIR) spectroscopy. A shift of the Amide I band to ~1625 cm⁻¹ confirms the formation of the parallel

      
      -sheet network indicative of nanotube assembly[8].
      

References

1.[4] "1S,3R-3-Ammoniocyclohexanecarboxylate - PMC - NIH." National Center for Biotechnology Information (NCBI). URL: 2.[5] "Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides." Chemical Reviews - ACS Publications. URL: 3.[2] "Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid." Nature / PMC. URL: 4.[1] "Norman G. Bowery: A Founding Father of the GABAB Receptor Research Field: Reflections on His Contribution (Second Edition)." SHURA. URL: 5.[3] "A novel selective g-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1." Ovid. URL: 6.[6] "New cyclic peptide assemblies with hydrophobic cavities: the structural and thermodynamic basis of a new class of peptide nanotubes." PubMed. URL: 7.[7] "Self-assembling α,γ-cyclic peptides that generate cavities with tunable properties." RSC. URL: 8.[8] "Self-Assembling Nanotubes Consisting of Rigid Cyclic-γ –Peptides." ResearchGate. URL:

Sources

Methodological & Application

Purification techniques for (1S,3R)-3-Ammoniocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Purification and Chiral Resolution of (1S,3R)-3-Ammoniocyclohexanecarboxylate

Executive Summary & Chemical Context

(1S,3R)-3-Ammoniocyclohexanecarboxylate (often abbreviated as (1S,3R)-ACHC) is a cyclic


-amino acid of significant interest in peptidomimetic drug design. Unlike flexible linear peptides, ACHC imposes rigid conformational constraints, favoring the formation of stable secondary structures such as 14-helices in 

-peptides (foldamers).

The Purification Challenge: Isolating high-purity (1S,3R)-ACHC presents a tripartite challenge:

  • Zwitterionic Nature: Existing as a dipolar ion at neutral pH prevents standard organic extraction (DCM/EtOAc).

  • Stereochemical Complexity: Synthetic routes (e.g., hydrogenation of 3-aminobenzoic acid) often yield a mixture of cis (1S,3R / 1R,3S) and trans (1S,3S / 1R,3R) isomers. Separation requires both diastereomeric and enantiomeric discrimination.

  • Detection Limits: The molecule lacks a strong UV chromophore, rendering standard HPLC-UV (254 nm) ineffective without derivatization.

This guide details a scalable, orthogonal purification workflow: Ion Exchange (Desalting)


Enzymatic/Chemical Resolution 

HILIC Polishing .

Workflow Visualization

The following diagram outlines the logical flow for processing crude synthetic mixtures into high-purity single enantiomers.

PurificationWorkflow Crude Crude Reaction Mixture (Salts, Diastereomers) IX Step 1: Bulk Isolation (Cation Exchange Chromatography) Crude->IX Remove Inorganic Salts EnzRes Step 2: Chiral Resolution (Enzymatic Hydrolysis / Salt Formation) IX->EnzRes Isolate Zwitterion Polishing Step 3: Final Polishing (Recrystallization / Prep-HPLC) EnzRes->Polishing Enantiomeric Enrichment (>98% ee) QC Quality Control (HILIC-CAD / Chiral HPLC) Polishing->QC Final Validation

Figure 1: Orthogonal purification workflow ensuring removal of inorganic salts prior to stereochemical resolution.

Protocol 1: Bulk Isolation via Ion Exchange (Desalting)

Synthetic routes (e.g., Curtius rearrangement or hydrogenation) leave the amino acid trapped in a matrix of inorganic salts. Standard extraction fails due to the molecule's high polarity. Ion exchange (IEX) is the requisite first step.

Mechanism: We utilize the amphoteric nature of ACHC. At pH < 2, the amine is protonated (


) and the carboxylic acid is protonated (

), giving the molecule a net +1 charge, allowing capture on a cation exchange resin.

Materials:

  • Resin: Dowex 50W-X8 (Strong Cation Exchanger), H+ form.

  • Eluents: 1M HCl (Loading), Distilled Water (Wash), 1M NH

    
    OH (Elution).
    

Step-by-Step Protocol:

  • Resin Preparation: Slurry 100 g of Dowex 50W-X8 in water. Pack into a glass column. Flush with 200 mL 1M HCl to ensure full protonation, then rinse with water until effluent is neutral (pH 7).

  • Loading: Acidify the crude reaction mixture to pH 1-2 using HCl. Load onto the column at a flow rate of 1-2 bed volumes/hour.

    • Why: Acidification ensures the amino acid is cationic (

      
      ) and binds to the sulfonate groups of the resin.
      
  • Washing: Flush the column with 3-5 bed volumes of distilled water.

    • Validation: Test effluent with AgNO

      
       solution. Absence of white precipitate (AgCl) indicates removal of chloride salts.
      
  • Elution: Elute with 1M NH

    
    OH.
    
    • Mechanism:[1][2][3][4][5] Ammonia deprotonates the resin and the amino acid. The amino acid becomes zwitterionic/anionic and releases from the resin.

  • Isolation: Collect fractions. Spot on TLC (ninhydrin stain). Pool ninhydrin-positive fractions and lyophilize.

    • Result: White powder, free of inorganic salts, ready for chiral resolution.

Protocol 2: Chiral Resolution Strategies

To isolate the specific (1S,3R) isomer from a racemic or diastereomeric mix, two paths are recommended based on scale and equipment availability.

Option A: Enzymatic Resolution (High Specificity)

This method uses Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the desired enantiomer.

  • Substrate: Ethyl (cis)-3-aminocyclohexanecarboxylate (racemic).

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Solvent: Diisopropyl ether (DIPE) saturated with water.

Protocol:

  • Dissolve racemic ethyl ester (10 g) in DIPE (100 mL). Add 0.5 eq of water.

  • Add Novozym 435 (10% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking.

  • Monitoring: The enzyme preferentially hydrolyzes the (1S,3R)-ester to the free acid, leaving the (1R,3S)-ester intact. Monitor conversion via HPLC.

  • Work-up: Filter off the enzyme. The solid enzyme beads can be washed. The filtrate contains the unreacted ester. The precipitate (or aqueous extraction of the organic phase) yields the (1S,3R)-amino acid.

Option B: Diastereomeric Salt Crystallization (Scalable)

Classic resolution using chiral acids.

  • Resolving Agent: L-(+)-Tartaric acid or (S)-Mandelic acid.

  • Solvent: Ethanol/Water (9:1).

Protocol:

  • Dissolve crude (cis)-3-ACHC (free base from Protocol 1) in hot Ethanol/Water.

  • Add 1.0 equivalent of L-(+)-Tartaric acid.

  • Heat to reflux until clear, then cool slowly to room temperature over 12 hours.

  • Filtration: Collect the crystals.

  • Recrystallization: Repeat the crystallization step 1-2 times to upgrade enantiomeric excess (ee) to >99%.

  • Salt Break: Dissolve crystals in water, pass through the Ion Exchange column (Protocol 1) to remove the tartrate and recover the pure amino acid zwitterion.

Protocol 3: Analytical Quality Control

Standard C18 HPLC fails for this polar molecule. Two methods are validated:

Method A: HILIC-CAD (Recommended for Purity)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions. Charged Aerosol Detection (CAD) detects the non-chromophoric amino acid.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0) in Water.[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 20 minutes.

  • Detection: CAD (Nebulizer temp 35°C).

Method B: Chiral HPLC (Enantiomeric Excess)

To verify the (1S,3R) vs (1R,3S) ratio.

  • Column: Chirobiotic T (Teicoplanin bonded phase) or Crownpak CR(+).

  • Mobile Phase: Ethanol/Water (60:40) with 0.1% Acetic Acid.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 210 nm (low sensitivity) or ELSD.

  • Note: The Crownpak column specifically resolves amino acids with primary amines.

Data Summary Table: Comparison of Purification Metrics

MethodTarget ImpurityTypical YieldFinal PurityScalability
Ion Exchange Inorganic Salts90-95%>95% (Chemical)High
Enzymatic Res. Enantiomers40-45% (Theoretical Max 50%)>99% eeMedium
Crystallization Diastereomers30-40%>98% eeHigh
HILIC Prep Trace Organics80%>99.5%Low

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206-6212. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -Amino Acids." Tetrahedron, 62(25), 5831-5854. Link
    
  • Berkessel, A., et al. (2006). "Practical Asymmetric Synthesis of

    
    -Amino Acids via Enzymatic Resolution." Journal of Organic Chemistry, 71(25), 9312–9319. Link
    
  • Sigma-Aldrich/Merck. "Amberlite® IR120 / Dowex® 50W Technical Bulletin." Link

Sources

Characterization of (1S,3R)-3-Ammoniocyclohexanecarboxylate using NMR and HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

This Application Note details the structural validation of (1S,3R)-3-ammoniocyclohexanecarboxylate (also known as cis-3-aminocyclohexanecarboxylic acid, or cis-ACHC). As a conformationally restricted analog of


-aminobutyric acid (GABA), this zwitterionic scaffold is critical in peptidomimetic drug design and foldamer research.

Stereochemical Criticality: The (1S,3R) configuration in a 1,3-disubstituted cyclohexane imposes a cis-relationship . Unlike flexible linear GABA, this molecule adopts a rigid chair conformation. In the zwitterionic state (aqueous pH), the bulky ammonium (


) and carboxylate (

) groups preferentially occupy diequatorial positions to minimize 1,3-diaxial steric strain. This specific topology is the primary quality attribute (CQA) to be validated against the trans impurity (axial/equatorial).

Sample Preparation & Handling

Causality of Choice: The zwitterionic nature (


, 

) necessitates polar protic solvents.
  • NMR Solvent: Deuterium Oxide (

    
    )  is mandatory. Aprotic solvents like 
    
    
    
    often require TFA addition to solubilize the salt, which collapses the zwitterion into a cation, altering chemical shifts and obscuring the biologically relevant conformation.
  • HRMS Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. The acid ensures full protonation (

    
    ) for maximum sensitivity in positive ESI mode.
    
Protocol A: Sample Preparation
AnalysisConcentrationSolvent SystemAdditivesNotes
NMR 10–15 mg/mL

(99.9% D)
DSS (Internal Std)pH adjustment not recommended to preserve zwitterion shift profile.[1]
HRMS 1 µg/mL50:50 MeOH:

0.1% Formic AcidDirect infusion or LC-MS (C18 column).

High-Resolution Mass Spectrometry (HRMS) Profiling

Objective: Confirm elemental composition and analyze fragmentation to verify the amino-acid core structure.

Protocol B: HRMS Acquisition
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Flow Rate: 5 µL/min (Direct Infusion).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

Data Interpretation: The molecular formula for the neutral species is


 (MW 143.18).[2] In positive mode, we observe the protonated cation.
Ion SpeciesFormulaCalc.[2][3][4] m/zDescription


144.1025 Parent pseudomolecular ion.


287.1971 Non-covalent dimer (common in amino acids).


166.0844 Sodium adduct (trace).
Fragmentation Logic (MS/MS)

The fragmentation pattern follows a characteristic "neutral loss" cascade typical of cyclic amino acids.

  • Loss of

    
     (-18 Da):  Formation of the acylium ion or lactamization (if ring strain permits).
    
  • Loss of

    
     (-46 Da):  A diagnostic pathway for carboxylic acids, yielding the cyclic amine cation.
    

HRMS_Fragmentation Parent [M+H]+ m/z 144.1025 (Parent Ion) Loss_NH3 [M+H - NH3]+ m/z 127.0759 (Deamination) Parent->Loss_NH3 -17 Da Loss_H2O [M+H - H2O]+ m/z 126.0919 (Acylium Ion) Parent->Loss_H2O -18 Da Loss_HCOOH [M+H - HCOOH]+ m/z 98.0964 (Decarboxylation) Parent->Loss_HCOOH -46 Da (Major Path) Fragment_56 m/z ~56.05 (C3H6N+ Ring Frag) Loss_HCOOH->Fragment_56 Ring Cleavage

Figure 1: Proposed ESI(+) fragmentation pathway for (1S,3R)-3-ammoniocyclohexanecarboxylate.

NMR Spectroscopy & Stereochemical Validation

Objective: Distinguish the (1S,3R)-cis isomer from the (1R,3R)-trans isomer using scalar couplings (


) and Nuclear Overhauser Effects (NOE).
Protocol C: NMR Acquisition Parameters
  • Frequency: 400 MHz or higher (600 MHz recommended for multiplet resolution).

  • Temperature: 298 K.

  • Experiments: 1D

    
    , 1D 
    
    
    
    , 2D COSY, 2D NOESY (mixing time 500ms), 2D HSQC.
Assignment Table ( , 298 K)

Based on literature data for cis-3-aminocyclohexanecarboxylic acid [1, 2].

Position

(ppm)
Multiplicity

(Hz)

(ppm)
Structural Insight
C1 (-COO) 2.22tt (approx)

49.9Axial Proton (

) indicates Equatorial Carboxylate.
C3 (-NH3) 3.23tt (approx)

45.0Axial Proton (

) indicates Equatorial Ammonium.
C2 (Bridge) 2.05 (eq), 1.35 (ax)m-33.6Distinct ax/eq splitting confirms rigid chair.
C4/C6 1.95 (eq), 1.40 (ax)m-29.9 / 28.5-
C5 (Distal) 1.30–1.50m-23.3-
C=O ---184.0Carboxylate Carbon.
Stereochemical Logic: The "Diequatorial" Proof

To certify the sample is (1S,3R), you must prove the cis-diequatorial conformation.

  • Coupling Constants (

    
    ): 
    
    • The proton at C1 (

      
      ) and C3 (
      
      
      
      ) are both Axial .
    • They will exhibit large vicinal couplings (

      
       Hz) with adjacent axial protons at C2, C4, and C6.
      
    • Contrast: In the trans isomer (axial/equatorial), one of these protons would be equatorial, showing only small couplings (

      
       Hz).
      
  • NOESY Correlations:

    • Cis (1S,3R):

      
       (ax) and 
      
      
      
      (ax) are on the same face of the ring (1,3-diaxial relationship). Strong NOE expected between
      
      
      and
      
      
      .
    • Trans:

      
       and 
      
      
      
      would be ax/eq or eq/ax, resulting in weak or no direct NOE.

NMR_Logic Input Unknown Isomer (1,3-disubstituted) J_Analysis Analyze H1 & H3 Multiplicity (1H NMR) Input->J_Analysis Result_LargeJ Large Couplings (J ~11-12 Hz) J_Analysis->Result_LargeJ Both H1/H3 Result_SmallJ Small Couplings (J < 5 Hz) J_Analysis->Result_SmallJ Either H1/H3 Concl_Axial Protons are Axial (Groups Equatorial) Result_LargeJ->Concl_Axial Concl_Eq One Proton Equatorial (One Group Axial) Result_SmallJ->Concl_Eq NOE_Check NOESY: H1-H3 Correlation Concl_Axial->NOE_Check Final_Trans CONFIRMED: Trans Isomer Concl_Eq->Final_Trans Final_Cis CONFIRMED: (1S,3R) Cis-Diequatorial NOE_Check->Final_Cis Strong NOE (1,3-diaxial H)

Figure 2: Decision tree for stereochemical assignment of 3-aminocyclohexanecarboxylates.

References

  • National Institutes of Health (NIH) / PMC. "(1S,3R)-3-Ammoniocyclohexanecarboxylate Crystal Structure and NMR." PubMed Central. Accessed Oct 2023.

  • TCI Chemicals. "1H NMR Spectrum of (1R,3S)-3-Aminocyclohexanecarboxylic Acid (Enantiomer Analog)." TCI Product Data. Accessed Oct 2023.

  • Royal Society of Chemistry. "Conformational analysis of cyclic amino acids." RSC Advances. Accessed Oct 2023.

  • PubChem. "3-Aminocyclohexanecarboxylic acid Compound Summary." National Library of Medicine. Accessed Oct 2023.

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), this compound is of significant interest in neuroscience and pharmaceutical development.[1] Its analysis, however, presents distinct challenges, including the absence of a native chromophore, a zwitterionic state at neutral pH, and the critical need to resolve its specific stereoisomer.[1] This document provides field-proven protocols for quantitative analysis via pre-column derivatization, chiral purity assessment using advanced stationary phases, and an overview of methods for direct analysis. Each protocol is presented with the underlying scientific rationale to empower researchers to adapt and troubleshoot effectively.

Introduction: The Analytical Challenge

(1S,3R)-3-Ammoniocyclohexanecarboxylate is a non-proteinogenic amino acid. Structurally, it lacks the conjugated double bonds necessary for strong ultraviolet (UV) absorbance, rendering direct detection by standard photodiode array (PDA) or UV-Vis detectors inefficient.[2] Furthermore, its zwitterionic nature, possessing both a positive ammonium group and a negative carboxylate group, can lead to poor peak shape and unpredictable retention on traditional reversed-phase C18 columns due to complex interactions with residual silanols.

The primary analytical objectives for this molecule typically fall into two categories:

  • Quantitative Analysis: Determining the precise concentration of the compound in various matrices, from bulk active pharmaceutical ingredients (APIs) to complex biological samples.

  • Chiral Purity: Ensuring the stereochemical integrity of the (1S,3R) isomer and quantifying any unwanted enantiomers or diastereomers, a critical requirement in pharmaceutical quality control.[3]

This guide addresses these objectives by presenting tailored HPLC solutions, moving from the most common derivatization-based approach to specialized chiral and direct analysis methods.

Method Selection: A Logic-Driven Approach

The choice of an appropriate HPLC method is dictated by the analytical goal. The following diagram illustrates a decision-making workflow for selecting the optimal strategy.

MethodSelection start Analytical Goal for (1S,3R)-3-Ammoniocyclohexanecarboxylate quant Trace Quantification (e.g., in biological fluids) start->quant High Sensitivity Needed? purity Chiral Purity & Enantiomeric Excess start->purity Isomer Separation? qc Routine QC / Assay (Underivatized) start->qc Avoid Derivatization? method1 Method 1: RP-HPLC with Pre-column Fluorescence Derivatization quant->method1 method2 Method 2: Chiral HPLC using a Polysaccharide-based CSP purity->method2 method3 Method 3: HILIC or Mixed-Mode HPLC with ELSD/MS Detection qc->method3

Caption: Decision tree for selecting the optimal HPLC method.

Method 1: Quantitative Analysis by Pre-column Derivatization

This is the most established and sensitive method for quantifying amino acids that lack a chromophore. The strategy involves a chemical reaction to attach a fluorescent "tag" to the primary amine of the analyte before it is injected into the HPLC system.

Scientific Rationale

We utilize an automated pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA).[4]

  • Why OPA/MPA? OPA reacts rapidly with primary amines (like the one in our analyte) in the presence of a thiol (MPA) at basic pH to form a highly fluorescent isoindole derivative.[4] This derivative can be detected at extremely low concentrations using a fluorescence detector (FLD). The addition of MPA over other thiols, like 2-mercaptoethanol, increases the stability and polarity of the resulting derivative, which can improve peak shape and separation on a reversed-phase column.[4][5]

  • Why Pre-column? Pre-column derivatization has gained prominence over post-column methods because it allows for the separation of excess reagent from the derivatized analyte, reducing potential interferences.[6] Modern autosamplers can fully automate this process, ensuring high precision and throughput while minimizing human error.[4][5]

Workflow for Automated Derivatization

The following diagram outlines the automated sequence executed by the HPLC autosampler.

DerivatizationWorkflow start Start: Sample in Vial step1 Aspirate Reagents 1. Borate Buffer (pH ~9.5) 2. OPA/MPA Reagent start->step1 Autosampler Program step2 Dispense to Sample Vial step1->step2 step3 Mix Thoroughly e.g., 3 x 40 µL aspiration/dispense cycles step2->step3 step4 Incubate (Wait) Allow reaction to complete (~1 min) step3->step4 step5 Inject Aspirate 1-5 µL of the final mixture for analysis step4->step5 step6 End: Chromatographic Separation step5->step6

Caption: Automated pre-column derivatization workflow.

Detailed Experimental Protocol

3.3.1 Reagent Preparation

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of ultrapure water. Adjust pH to 9.5 with 10 M sodium hydroxide solution, then bring the final volume to 100 mL.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is light-sensitive and should be stored in an amber vial, stable for approximately one week at 4°C.

3.3.2 Sample Preparation

  • Accurately weigh and dissolve the (1S,3R)-3-Ammoniocyclohexanecarboxylate standard or sample in a suitable diluent (e.g., 0.1 M HCl or water) to achieve a concentration in the working range (e.g., 1-100 µg/mL).

3.3.3 HPLC Conditions

ParameterSetting
Column Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient 5% to 70% B over 15 min; hold at 70% B for 3 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL (after derivatization)
Detector Fluorescence (FLD)
Excitation (λex) 340 nm
Emission (λem) 455 nm

Method 2: Chiral Purity by Direct Enantioselective HPLC

This method is essential for confirming the enantiomeric purity of the desired (1S,3R) isomer and separating it from its (1R,3S) enantiomer.

Scientific Rationale

Direct chiral separation is achieved using a Chiral Stationary Phase (CSP). The most versatile and widely used CSPs are based on polysaccharides like cellulose or amylose coated or immobilized on a silica support.[7][8]

  • Mechanism of Separation: Chiral recognition on these phases is a complex, three-dimensional process.[9] Separation occurs due to differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector (the derivatized polysaccharide). The stability of these complexes depends on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polymer structure.[3][8]

  • Method Development Strategy: Predicting which CSP will resolve a given racemate is difficult.[8] Therefore, an empirical screening approach is the most effective strategy.[9] This involves testing the analyte on a set of complementary CSPs (e.g., one cellulose-based, one amylose-based) under different mobile phase conditions (normal-phase, reversed-phase, and polar organic).

Detailed Experimental Protocol

This protocol provides a starting point for screening.

4.2.1 Sample Preparation

  • Dissolve a racemic mixture (if available) or the test sample of 3-Ammoniocyclohexanecarboxylate in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. The racemic mixture is crucial for confirming the separation of both enantiomers and identifying their retention times.

4.2.2 Recommended Screening Conditions

ParameterSettingRationale
Screening Columns 1. Amylose tris(3,5-dimethylphenylcarbamate) CSP2. Cellulose tris(3,5-dimethylphenylcarbamate) CSPThese are broadly applicable CSPs that often provide complementary selectivity.[8][9]
Column Dimensions 150 x 4.6 mm, 5 µmStandard analytical dimensions.
Mobile Phase Normal Phase: Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)Polar Organic: Acetonitrile/Methanol (50:50, v/v/v) + 0.1% TFAThe acidic additive (TFA) is critical for protonating the carboxylate and suppressing ionic interactions, which improves peak shape for amino acids.
Flow Rate 1.0 mL/minA standard starting flow rate.
Column Temp. 25 °CTemperature can significantly affect selectivity; it can be varied (e.g., 15-40°C) to optimize resolution.[9]
Injection Vol. 10 µL
Detector UV at 210 nmAlthough weak, some end-absorbance may be detectable at high concentrations. If not, an ELSD or MS detector is required.

Method 3: Overview of Direct Analysis

For routine quality control where derivatization is undesirable, direct analysis of the underivatized compound is possible using specialized column chemistries.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase. It is well-suited for retaining and separating highly polar compounds like zwitterionic amino acids.

  • Mixed-Mode Chromatography: These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion exchange) functionalities.[10] A column like Primesep A can effectively retain amino acids through a combination of hydrophobic and ionic interactions, providing good peak shape without derivatization or ion-pairing reagents.[11]

Key Consideration: As the native molecule lacks a chromophore, these methods must be paired with a universal detector like an Evaporative Light Scattering Detector (ELSD) or, for greater sensitivity and specificity, a Mass Spectrometer (MS).[12]

Method Validation and System Suitability

Any developed HPLC method must be validated to ensure it is fit for its intended purpose.[13] Key validation parameters, as defined by ICH guidelines, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.[14][15]

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.

  • Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement between repeated measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Before any analysis, a System Suitability Test (SST) must be performed by injecting a standard solution to verify that the chromatographic system is performing adequately. Typical SST parameters include retention time, peak asymmetry (tailing factor), resolution (for chiral methods), and theoretical plates.

References

  • Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. MilliporeSigma.
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. IOP Conference Series: Earth and Environmental Science.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
  • In-Needle Pre-Column Derivatization for Amino Acid Quantific
  • Pre and Post Column Derivatization of Amino Acid - A System
  • Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • (1S,3R)-3-Ammoniocyclohexanecarboxylate.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Quantitative Analysis Of Drugs In Pharmaceutical Formul
  • Recent applications of analytical techniques for quantitative pharmaceutical analysis: a review. WSEAS.
  • Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets. Semantic Scholar.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHM
  • Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. JETIR.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
  • Chiral High Performance Liquid Chrom
  • A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay.
  • Playing with Selectivity for Optimal Chiral Separation.
  • The Role of Pharmaceutical Formulation Analysis in Development and Production of Various Medications. Pharmaceutical Analytical Chemistry.
  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.

Sources

Troubleshooting & Optimization

Troubleshooting the purification of zwitterionic (1S,3R)-3-Ammoniocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of the zwitterionic compound (1S,3R)-3-Ammoniocyclohexanecarboxylate. As a conformationally restricted analogue of γ-aminobutyric acid (GABA), its purity is paramount for accurate structure-activity relationship studies and downstream applications.[1] This document is structured to address specific experimental challenges in a direct question-and-answer format, grounded in established physicochemical principles.

The Challenge of Purifying Zwitterions

(1S,3R)-3-Ammoniocyclohexanecarboxylate exists as a zwitterion, containing both a positively charged ammonium group and a negatively charged carboxylate group.[1][2] This dual-charge nature imparts unique properties that make purification challenging:

  • High Polarity: Zwitterions are highly polar, making them very soluble in water but poorly soluble in most organic solvents.

  • pH-Dependent Charge: The net charge of the molecule is highly dependent on the pH of the solution, which is a critical parameter to control during purification.[3]

  • Low Volatility: Their salt-like nature makes them non-volatile, precluding purification by distillation.

  • Complex Crystallization: Achieving a crystalline solid can be difficult, often requiring careful control of pH to find the isoelectric point (pI), where the molecule has a net zero charge and minimum aqueous solubility.[4]

This guide will help you navigate these challenges to achieve a high-purity final product.

Part 1: Troubleshooting Guide - Crystallization & Recrystallization

Crystallization is often the most direct method for purifying zwitterionic compounds. However, success hinges on manipulating solubility, which is intricately linked to pH and solvent choice.

Q1: My compound is fully dissolved in the aqueous reaction mixture and won't precipitate or crystallize. What should I do?

This is a common issue related to the molecule's isoelectric point (pI). At its pI, a zwitterion has a net charge of zero, and its solubility in water is at a minimum.

Causality & Solution: Your solution pH is likely far from the pI, keeping the compound in its highly soluble cationic (low pH) or anionic (high pH) form. You must adjust the pH to the isoelectric point to induce precipitation.

Troubleshooting Steps:

  • pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to your aqueous solution while monitoring with a calibrated pH meter. As you approach the pI, you should observe the product precipitating out. For amino acids, this is often in the pH range of 6-7.[5]

  • Solvent/Anti-Solvent Method: If pH adjustment alone is insufficient, or if you wish to induce crystallization, introduce an "anti-solvent"—a miscible organic solvent in which the compound is insoluble.

    • Slowly add a solvent like acetone, ethanol, or isopropanol to the aqueous solution at its pI.[1][5] This reduces the solvating power of the medium, forcing the zwitterion out of solution. Single crystals have been successfully obtained by the slow diffusion of acetone into an aqueous solution of the title compound.[1]

  • Temperature Control: Cooling the solution can further decrease solubility and promote crystallization. A slow, controlled cooling process is more likely to yield well-defined crystals than rapid cooling.[6]

Q2: I'm getting an amorphous solid or a persistent oil instead of a crystalline product. How can I resolve this?

Oiling out or forming an amorphous precipitate indicates that the molecules are coming out of solution too quickly or that impurities are inhibiting the formation of an ordered crystal lattice.

Causality & Solution: The supersaturation level is too high, or impurities are interfering with crystal nucleation and growth. The goal is to slow down the precipitation process and provide an environment conducive to ordered packing.

Troubleshooting Steps:

  • Trituration: If you have an amorphous solid or a thick oil, attempt trituration. This involves repeatedly washing/grinding the material with a solvent in which the desired compound is insoluble but the impurities are soluble. For this compound, a non-polar solvent like diethyl ether or hexane could be effective.[7] This can remove soluble impurities and mechanically induce crystallization.

  • Control Supersaturation:

    • Re-dissolve and Recrystallize: Re-dissolve the material in a minimal amount of hot water (or an appropriate aqueous buffer at the pI) and allow it to cool very slowly. Covering the beaker with a watch glass and placing it in a Dewar flask can achieve slow cooling.

    • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a "seed crystal" to the supersaturated solution to initiate controlled crystal growth.[6]

  • Solvent System Optimization: Experiment with different water/organic solvent mixtures. A system like water/ethanol or water/isopropanol might provide a better environment for crystal formation than water/acetone.

Q3: My product's purity is low after crystallization. How do I remove stereoisomers, especially the cis-isomer?

Contamination with stereoisomers, such as the cis-4-aminocyclohexanecarboxylic acid, is a frequent problem in syntheses that are not perfectly stereocontrolled.[8] Simple recrystallization may not be sufficient to separate isomers with very similar physical properties.

Causality & Solution: Stereoisomers often co-crystallize due to their similar structures and solubilities. A more selective separation technique is required, often involving the temporary creation of new compounds (diastereomers) with significantly different physical properties.

Troubleshooting Steps:

  • Fractional Crystallization: While challenging, multiple, careful recrystallizations may enrich the desired isomer if there is a slight solubility difference. This is often laborious.

  • Chiral Resolution via Diastereomeric Salt Formation: This is the most robust method for separating enantiomers and can also be applied to separate diastereomers.

    • Mechanism: React the racemic or isomeric mixture with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-brucine, or (S)-1-phenylethylamine).[9][10] This reaction converts the mixture of enantiomers/diastereomers into a mixture of diastereomeric salts.

    • Separation: Diastereomers have different physical properties, including solubility.[9] You can now exploit this difference to separate the salts via fractional crystallization. One diastereomeric salt will preferentially crystallize from a chosen solvent, while the other remains in solution.

    • Liberation: After separating the desired diastereomeric salt, the chiral resolving agent is removed by acid/base extraction to yield the pure, single isomer of your compound.[9]

Part 2: Troubleshooting Guide - Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for purifying charged molecules like zwitterions, offering high selectivity based on the molecule's net charge at a given pH.

Q1: My compound flows right through the column and does not bind. What is the problem?

This is almost always a result of incorrect pH conditions, causing the compound and the stationary phase to have the same net charge (repulsion) or the compound to be neutral (no interaction).

Causality & Solution: The net charge of (1S,3R)-3-Ammoniocyclohexanecarboxylate is dictated by the buffer pH relative to the pKa values of its ammonium and carboxylate groups. To bind, the compound and the resin must have opposite charges.

Troubleshooting Steps:

  • Verify Buffer pH and Resin Choice:

    • For Cation-Exchange Chromatography (Negative Resin, e.g., SP, CM): The compound must have a net positive charge. This is achieved when the buffer pH is significantly below the pI (and below the pKa of the carboxylic acid). At this pH, the amine group is protonated (-NH3+) and the carboxylic acid is neutral (-COOH).

    • For Anion-Exchange Chromatography (Positive Resin, e.g., Q, DEAE): The compound must have a net negative charge. This is achieved when the buffer pH is significantly above the pI (and above the pKa of the amine). At this pH, the amine group is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-).

  • Check Column Equilibration: Ensure the column has been thoroughly equilibrated with your starting buffer. The pH and conductivity of the eluate should match that of the buffer before you load your sample.

  • Sample Ionic Strength: Ensure your sample is dissolved in the starting buffer or a buffer of lower ionic strength. High salt concentrations in the sample will prevent binding by shielding the charges.

Q2: The compound binds to the column, but I have very low recovery during elution.

This suggests that the interaction between your compound and the resin is too strong under the elution conditions used.

Causality & Solution: The elution conditions (pH or salt concentration) are not sufficient to disrupt the electrostatic interaction between the compound and the resin.

Troubleshooting Steps:

  • Optimize Elution Strategy:

    • Salt Gradient Elution: If you are using a salt gradient (e.g., 0-1M NaCl), the final salt concentration may be too low. Try increasing the maximum salt concentration or using a shallower gradient to improve resolution.[3] The salt ions compete with your compound for binding to the charged functional groups on the resin.[3]

    • pH Elution: If you are using a pH shift for elution, the pH change may not be sufficient to neutralize the charge on your compound. To elute from a cation exchanger, you would increase the pH towards the pI. To elute from an anion exchanger, you would decrease the pH towards the pI.

  • Check for Secondary Interactions: Sometimes, non-specific hydrophobic interactions can occur between the compound and the resin matrix. Consider adding a small percentage of a mild organic solvent (e.g., 5-10% ethanol or acetonitrile) to your elution buffer, but first confirm this is compatible with your specific resin.

  • Reduce Flow Rate: A slower flow rate during elution can increase the interaction time and improve recovery.

Q3: I am seeing broad, poorly resolved peaks in my chromatogram.

Poor peak shape can be caused by a variety of factors related to the sample, the column, or the running conditions.

Causality & Solution: Issues like column overloading, sub-optimal elution conditions, or poor column packing can lead to peak broadening and loss of resolution.

Troubleshooting Steps:

  • Reduce Sample Load: You may be overloading the column. Reduce the amount of material loaded and repeat the run.

  • Optimize the Gradient: A gradient that is too steep will cause all bound components to elute quickly together, resulting in poor resolution. Use a shallower gradient to better separate species with slightly different charges.

  • Check Column Packing: If you packed the column yourself, channeling or a void at the top of the column could be the cause. Repack the column if necessary.

  • Clean the Column: Fouling of the resin by precipitated proteins or other contaminants can degrade performance. Follow the manufacturer's recommended cleaning-in-place (CIP) procedures, which often involve washing with high salt solutions and/or dilute NaOH.[11]

Part 3: Data Tables & Visualizations

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Appearance White solid[12]
Chirality (1S,3R)[1]
Structure Contains ammonium and carboxylate groups[1]
pH-Dependent Charge & IEX Strategy
pH RangeNet Charge of MoleculeRecommended IEX TypeBinding Buffer pHElution Strategy
pH < pKa₁ (COOH)Positive (+)Cation Exchange (e.g., SP)pH < pIIncrease pH or Salt Gradient
pKa₁ < pH < pKa₂ (NH₃⁺)Zwitterionic (Net Neutral)---------
pH > pKa₂ (NH₃⁺)Negative (-)Anion Exchange (e.g., Q)pH > pIDecrease pH or Salt Gradient
Note: Exact pKa values should be determined experimentally or found in specific literature for precise buffer preparation.
Troubleshooting Workflow Diagrams

G cluster_0 Troubleshooting Crystallization Failure start Compound soluble in aqueous phase? ph_adjust Adjust pH to Isoelectric Point (pI) start->ph_adjust Yes anti_solvent Add anti-solvent (e.g., Acetone, EtOH) ph_adjust->anti_solvent precipitate Precipitate forms? anti_solvent->precipitate oil_or_amorphous Oil or Amorphous Solid? precipitate->oil_or_amorphous Yes success Crystalline Product precipitate->success No, crystals form failure Re-evaluate solvent system precipitate->failure No triturate Triturate with non-polar solvent oil_or_amorphous->triturate Yes slow_cool Re-dissolve and cool slowly (Seeding) oil_or_amorphous->slow_cool No triturate->success slow_cool->success

Caption: Decision tree for troubleshooting crystallization.

G cluster_1 Ion-Exchange Chromatography Workflow start Determine Target Net Charge positive_charge Net Positive Charge Needed start->positive_charge negative_charge Net Negative Charge Needed start->negative_charge cation_ex Select Cation Exchanger (e.g., SP) positive_charge->cation_ex anion_ex Select Anion Exchanger (e.g., Q) negative_charge->anion_ex set_ph_low Set Buffer pH < pI cation_ex->set_ph_low set_ph_high Set Buffer pH > pI anion_ex->set_ph_high load_sample Equilibrate Column & Load Sample set_ph_low->load_sample set_ph_high->load_sample elute Elute with Salt or pH Gradient load_sample->elute analyze Analyze Fractions for Purity elute->analyze

Caption: Workflow for selecting and running IEX.

Part 4: Key Experimental Protocols

Protocol 1: Purification by Cation-Exchange Chromatography

This protocol is designed to capture the positively charged form of (1S,3R)-3-Ammoniocyclohexanecarboxylate.

Materials:

  • Strong Cation-Exchange Resin (e.g., SP Sepharose)

  • Buffer A (Binding): 20 mM Sodium Phosphate, pH 3.0

  • Buffer B (Elution): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 3.0

  • Crude (1S,3R)-3-Ammoniocyclohexanecarboxylate

  • Chromatography column and system

Methodology:

  • Column Packing: Pack the column with the cation-exchange resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Buffer A. Monitor the column effluent until the pH and conductivity are stable and match Buffer A.

  • Sample Preparation: Dissolve the crude compound in a minimal volume of Buffer A. Ensure the pH is adjusted to 3.0. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Sample Loading: Load the prepared sample onto the column at a low flow rate to ensure efficient binding.

  • Washing: Wash the column with 5 CV of Buffer A to remove any unbound impurities.

  • Elution: Elute the bound compound using a linear gradient from 0% to 100% Buffer B over 10-20 CV. This will create a salt gradient from 0 M to 1.0 M NaCl.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using an appropriate method (e.g., HPLC, NMR) to identify those containing the pure product.

  • Desalting: Pool the pure fractions. The product will be in a high-salt buffer. It can be desalted by dialysis, size-exclusion chromatography, or by precipitating the zwitterion at its isoelectric point and washing the precipitate with deionized water.

Protocol 2: Recrystallization via pH Adjustment and Anti-Solvent Addition

This protocol purifies the compound by leveraging its minimal solubility at the isoelectric point.

Materials:

  • Crude (1S,3R)-3-Ammoniocyclohexanecarboxylate

  • Deionized Water

  • 1 M HCl and 1 M NaOH

  • Acetone (or Ethanol), chilled

  • pH meter, magnetic stirrer, filtration apparatus

Methodology:

  • Dissolution: Dissolve the crude material in a minimal amount of deionized water in a beaker with a stir bar. Gentle heating can be used to aid dissolution.

  • pH Adjustment to pI: Cool the solution to room temperature. Slowly add 1 M HCl or 1 M NaOH dropwise while stirring and monitoring the pH. Adjust the pH until you observe maximum precipitation of a white solid (typically pH 6-7).

  • Induce Crystallization: Place the beaker in an ice bath to cool. While stirring, slowly add chilled acetone dropwise from a burette or dropping funnel. Add acetone until the solution becomes cloudy and precipitation is enhanced. A typical starting ratio might be 1:3 or 1:4 (water:acetone).

  • Aging: Stop adding acetone and allow the mixture to stir in the ice bath for at least 1-2 hours. This "aging" period allows for the slow growth of well-defined crystals.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold deionized water to remove residual salts, followed by a wash with cold acetone to remove residual water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1912. [Link]

  • Chemistry Stack Exchange. (2012). What is the behavior of a Zwitterion during ion exchange chromatography? Stack Exchange. [Link]

  • Reddit r/Chempros. (2022). Any tips for purification of two zwitterionic compounds? Reddit. [Link]

  • Reddit r/Chempros. (2023). Work-up of a zwitterion? Reddit. [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • ResearchGate. (2020). How to desalt zwitterions? ResearchGate. [Link]

  • Bio-Rad. (n.d.). Effective Cleaning and Sanitizing of Anion Exchange Chromatography Resins. Bio-Rad Laboratories. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Hu, Y., Sun, X., Guo, Y., & Tuo, X. (2008). (1S,3R)-3-Ammonio-cyclo-hexa-necarboxyl-ate. PubMed. [Link]

  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services. Crystal Pharmatech. [Link]

Sources

Overcoming challenges in the crystallization of (1S,3R)-3-Ammoniocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ACHC-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming oiling out, yield loss, and diastereomeric impurities in (1S,3R)-ACHC isolation.

Executive Summary & Molecule Dashboard

You are likely encountering difficulties because (1S,3R)-3-ammoniocyclohexanecarboxylate (hereafter (1S,3R)-ACHC ) behaves as a classic zwitterion. Its high lattice energy in the zwitterionic state contrasts sharply with its high water solubility, creating a narrow "metastable zone" where controlled crystallization is difficult.

Most failures (oiling out, gelation) occur because operators treat it like a standard organic acid rather than an internal salt.

Technical Dashboard
ParameterValue / CharacteristicImpact on Crystallization
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW: 143.18 g/mol
State in Solution pH Dependent EquilibriumpH < 2.0: Cationic (

)pH ~6.0: Zwitterionic (

)pH > 10.0: Anionic (

)
Isoelectric Point (pI) ~6.0 (Est.)Target pH for maximum yield. Solubility is lowest here.[1][2]
Solubility Profile High: Water, Formic AcidLow: Acetone, THF, TolueneMod: Methanol, EthanolRisk: Adding acetone too fast causes "oiling out" (Liquid-Liquid Phase Separation).
Critical Impurity trans-isomerThe trans isomer often co-crystallizes or inhibits the growth of the cis form.

Troubleshooting Modules

Module A: The "Oiling Out" Phenomenon

Symptom: You add an antisolvent (e.g., Acetone or THF) to your aqueous solution, and instead of white crystals, a second liquid phase (oil) separates at the bottom.

Root Cause: The antisolvent reduced the dielectric constant of the solvent mixture too rapidly. The zwitterion, being highly polar, separated into a water-rich "oil" phase rather than organizing into a crystal lattice.

Corrective Action (The "Seeding Bridge" Protocol):

  • Do not add antisolvent to the point of cloudiness immediately.

  • Temperature Control: Maintain the solution at 50°C.

  • Seed Loading: Add 1-2 wt% of pure seed crystals before the antisolvent addition reaches the metastable limit.

  • Slow Addition: Add the antisolvent (Acetone) linearly over 4-6 hours.

Module B: Low Yield & pH Mismatch

Symptom: The mother liquor retains >20% of the product even after cooling.

Root Cause: Operating away from the Isoelectric Point (pI).

  • At pH 2.0 (Acidic), the molecule is a soluble cation (

    
    ).
    
  • At pH 10.0 (Basic), it is a soluble anion (

    
    ).
    
  • Only at pH ~6.0 is the net charge zero, minimizing interaction with water and maximizing lattice energy.

Corrective Action: Perform a "pH Swing Crystallization." If your crude is acidic (e.g., from HCl hydrolysis), neutralize with NaOH precisely to pH 6.0. Use a calibrated pH meter, not paper.

Workflow Visualization

The following diagram illustrates the decision logic for rescuing a failed batch or designing a robust process.

ACHC_Crystallization_Logic Start Crude (1S,3R)-ACHC Solution Check_pH Check pH Start->Check_pH Adjust_Acid Adjust to pH ~6.0 (Use NaOH/HCl) Check_pH->Adjust_Acid pH != 6.0 Solvent_Check Solvent System? Check_pH->Solvent_Check pH == 6.0 Adjust_Acid->Solvent_Check Pure_Water 100% Water Solvent_Check->Pure_Water Mixed_Solvent Water/Alcohol Solvent_Check->Mixed_Solvent Conc_Step Concentrate to 150 mg/mL Pure_Water->Conc_Step Seed_Add Add Seeds @ 50°C Mixed_Solvent->Seed_Add Conc_Step->Seed_Add Anti_Add Add Acetone (Slow Ramp) Seed_Add->Anti_Add Result_Oil Oiling Out? Anti_Add->Result_Oil Cooling Cool to 0-5°C Final_Filter Filter & Wash (Cold Acetone) Cooling->Final_Filter Result_Oil->Cooling No Remedy_Heat Reheat to dissolve Add more water Result_Oil->Remedy_Heat Yes Remedy_Heat->Seed_Add Retry

Caption: Decision matrix for (1S,3R)-ACHC crystallization, prioritizing pH adjustment and antisolvent control to prevent oiling out.

Standard Operating Procedure (SOP): Isoelectric Antisolvent Crystallization

Objective: Isolate high-purity (1S,3R)-ACHC from a crude aqueous mixture.

Materials
  • Crude (1S,3R)-ACHC (containing trans impurity or salts).

  • Solvents: Deionized Water, Acetone (HPLC Grade).

  • Reagents: 1M NaOH, 1M HCl.

  • Equipment: Jacketed reactor, overhead stirrer, pH meter.

Protocol
  • Dissolution & pH Adjustment:

    • Dissolve crude solid in minimum water at 25°C.

    • Measure pH.[3][4][5][6][7]

    • Critical Step: Adjust pH to 6.0 ± 0.2 using 1M NaOH or HCl. This is the zwitterionic region where solubility is lowest [1, 2].

    • Note: If the solution becomes cloudy immediately, heat to 50°C until clear.

  • Concentration:

    • Concentrate under vacuum (40-50°C) until the concentration reaches approx. 150-200 mg/mL .

    • Ensure the solution is clear at 50°C.

  • Seeding (The Nucleation Trigger):

    • Add 1.0 wt% of pure (1S,3R)-ACHC seeds.

    • Stir at 50°C for 30 minutes to condition the seeds.

  • Antisolvent Addition:

    • Begin adding Acetone.[8][9]

    • Rate: 0.5 equivalents (vol/vol) over 1 hour.

    • Observation: The mixture should turn opaque/white (slurry). If it looks "oily" or "streaky," STOP addition and increase temperature by 5°C.

  • Cooling Crystallization:

    • Cool the slurry from 50°C to 5°C over 4 hours (Linear ramp: ~11°C/hr).

    • Hold at 5°C for 2 hours.

  • Filtration:

    • Filter the white solid.[9]

    • Wash: Displace mother liquor with cold acetone (not water, as it will re-dissolve the product).

    • Dry under vacuum at 45°C.

Frequently Asked Questions (FAQs)

Q1: My HPLC shows 5% trans-isomer. How do I remove it? A: The cis and trans isomers have different solubilities. The trans-isomer is often less soluble in alcohols but forms different salt structures.

  • Strategy: If simple recrystallization fails, convert the material to the Hydrochloride Salt (add 1 eq HCl). Recrystallize the HCl salt from Isopropanol/Methanol . The trans-isomer HCl salt often crystallizes preferentially or remains in solution depending on the specific solvent ratio [3]. Once purified, neutralize back to pH 6.0 to recover the zwitterion.

Q2: The crystals are extremely fine and clog the filter. A: This indicates "Crash Cooling" or excessive supersaturation.

  • Fix: Use the Temperature Cycling method. After the initial slurry forms, heat the mixture back up to dissolve 80% of the solids (fines dissolve first), then cool slowly again. This "Ostwald Ripening" grows larger crystals.

Q3: Can I use Ethanol instead of Acetone? A: Yes, but Ethanol is more polar than Acetone. You will need a higher ratio of Ethanol:Water (typically 5:1 or 6:1) to achieve the same yield as Acetone:Water (3:1). However, Ethanol often yields better crystal morphology (prisms vs. needles) which filters faster.

References

  • Hu, Y., & Sun, X. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E, 64(Pt 2), o467.

    • Validates the zwitterionic structure and head-to-tail hydrogen bonding network.
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.

    • Provides the theoretical basis for pI calculation and zwitterionic solubility behavior.
  • Vertex AI Search. (2025). Separation of cis and trans 3-aminocyclohexanecarboxylic acid. 9

    • Details methods for diastereomeric separation including selective salt form

Sources

Common side reactions in the synthesis of (1S,3R)-3-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers and process chemists working with (1S,3R)-3-aminocyclohexanecarboxylic acid (often abbreviated as (1S,3R)-ACHC or cis-3-ACHC).

Status: Operational Operator: Senior Application Scientist Ticket ID: ACHC-SYNTH-001 Subject: Troubleshooting Side Reactions & Stereocontrol

System Overview & Stereochemical Configuration

Before troubleshooting, verify your target geometry. The (1S,3R) configuration corresponds to the cis -isomer of the 1,3-disubstituted cyclohexane system.

  • Target: (1S,3R)-3-aminocyclohexanecarboxylic acid.[1][2]

  • Role: Conformationally restricted

    
    -amino acid (GABA) analogue; peptide mimetic scaffold.[2]
    
  • Critical Quality Attribute (CQA): Diastereomeric Ratio (dr) > 99:1 (cis:trans) and Enantiomeric Excess (ee) > 98%.

Critical Workflow: Catalytic Hydrogenation (Route A)

The most common synthetic route involves the hydrogenation of 3-aminobenzoic acid. This section addresses the primary failure mode: poor diastereoselectivity.

Issue: High Levels of Trans-Isomer Contamination

Symptom: HPLC/NMR shows significant presence of the thermodynamic trans-isomer (1R,3R / 1S,3S) alongside the desired cis-product. Root Cause: While catalytic hydrogenation generally favors cis-addition (Horiuti-Polanyi mechanism), catalyst type and solvent polarity dictate the adsorption mode.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Catalyst Selection Rhodium (Rh/C or Rh/Al₂O₃) Rhodium promotes cis-selectivity (kinetic control) significantly better than Palladium (Pd) or Platinum (Pt). Pd often allows ring "flipping" or double-bond migration prior to full reduction, increasing trans content.
Solvent System Water/Acetic Acid or dilute HCl Protonation of the amine (forming the ammonium species) prevents the amine lone pair from poisoning the catalyst surface. Acidic media also stabilize the cis-product by preventing base-catalyzed epimerization.
Pressure High Pressure (>50 bar) Higher H₂ pressure increases the rate of hydrogenation relative to the rate of desorption/equilibration, locking in the kinetic cis product.
Visualization: Facial Selectivity Mechanism

The following diagram illustrates why Rhodium favors the cis outcome and where the trans leakage occurs.

HydrogenationSelectivity Start 3-Aminobenzoic Acid (Planar Aromatic) Adsorption Catalyst Surface Adsorption (Flat Face) Start->Adsorption H_Add_1 Syn-Addition of H2 (Kinetic Path) Adsorption->H_Add_1 Intermediate Partially Reduced Cyclohexene Intermediate H_Add_1->Intermediate Path_Cis Rapid H2 Addition Intermediate->Path_Cis High Pressure / Rh Path_Trans Desorption & Re-adsorption (Isomerization) Intermediate->Path_Trans Low Pressure / Pd End_Cis Target: (1S,3R)-Cis Isomer (Major Product with Rh) Path_Cis->End_Cis End_Trans Impurity: Trans Isomer (Thermodynamic Sink) Path_Trans->End_Trans

Caption: Kinetic control via Rh-catalyzed hydrogenation favors syn-addition (cis), while desorption events (common with Pd) lead to thermodynamic trans-impurities.

Critical Workflow: Optical Resolution (Route B)

Hydrogenation yields racemic cis-ACHC ((±)-cis). You must separate the (1S,3R) from the (1R,3S).

Issue: Poor Enantiomeric Separation or "Oiling Out"

Symptom: The diastereomeric salt fails to crystallize or forms a gummy oil. Root Cause: Incorrect resolving agent stoichiometry or solvent polarity.

Resolution Guide
StepActionTechnical Note
Resolving Agent (S)-1-Phenylethylamine Literature confirms 1-phenylethylamine is effective for resolving 3-ACHC derivatives [1]. Alternatively, L-Tartaric Acid or Mandelic Acid are common screens, but phenylethylamine targets the carboxylic acid moiety effectively.
Solvent Choice Ethanol/Water (9:1) Avoid pure water. A co-solvent system is required to differentiate the solubility of the diastereomeric salts.
Free-Basing Ion Exchange Resin After isolating the salt, use a weak cation exchange resin (e.g., Amberlite weak acid form) to liberate the zwitterionic amino acid without introducing inorganic salts.

Common Side Reactions & Impurities Troubleshooting

Refer to this table when identifying unknown peaks in HPLC/LC-MS.

FAQ: What are these impurities?
Impurity TypeChemical StructureCausePrevention
Secondary Amine Dimer R-NH-R (Dimer) Reductive Amination: During hydrogenation, the partially reduced imine intermediate reacts with a free amine from another molecule.Dilution: Run the reaction at lower concentration.Acidity: Ensure the amine is fully protonated (HCl salt) to prevent nucleophilic attack.
Over-Reduced Alcohol 3-Amino-cyclohexyl-methanol Carboxyl Reduction: High temperatures (>80°C) or highly active catalysts (e.g., PtO₂) can reduce the -COOH group to -CH₂OH [2].Control: Limit temp to <50°C.Catalyst: Switch to Rh/C or Ru/C which are less active toward carboxylic acids than Pt.
Oligomers (Polyamides) Linear Peptides Thermal Condensation: Heating the dry amino acid (zwitterion) drives intermolecular dehydration. Note: Intramolecular lactamization is sterically disfavored for 1,3-cyclohexane systems.Drying: Lyophilize (freeze-dry) instead of oven drying.Storage: Store as the HCl salt, not the free zwitterion.
Aromatic Residues 3-Aminobenzoic Acid Incomplete Reaction: Catalyst poisoning or H₂ starvation.Purification: Wash the crude product with non-polar solvent (if protected) or use ion-exchange to separate aromatic from aliphatic.

Advanced Pathway: Enzymatic Desymmetrization

For users avoiding the resolution of racemates, the enzymatic route is the "Gold Standard" for stereopurity.

Protocol Summary:

  • Start with cis-1,3-cyclohexanedicarboxylic acid diester .

  • Use Lipase AY-30 for hydrolytic desymmetrization.[1]

  • This yields the mono-ester with high enantioselectivity.[1]

  • Perform a Curtius Rearrangement to convert the free acid to the amine (with retention of configuration).

EnzymaticRoute Start cis-1,3-Diester (Meso) Enzyme Lipase AY-30 (Hydrolysis) Start->Enzyme MonoAcid Chiral Mono-Acid (>98% ee) Enzyme->MonoAcid Desymmetrization Curtius Curtius Rearrangement (DPPA / tBuOH) MonoAcid->Curtius Product (1S,3R)-Boc-Amine Curtius->Product Retention of Stereochem

Caption: Enzymatic desymmetrization followed by Curtius rearrangement avoids the yield loss associated with classical resolution.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981).[1] Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry.

  • Google Patents. (2015). Process for the preparation of cyclohexane carboxylic acid compounds (WO2015102893A1). Patents.

  • Sigma-Aldrich. (2025). cis-3-(Boc-amino)cyclohexanecarboxylic acid Product Specification. MilliporeSigma.

  • Hu, T., et al. (2006).[2] Synthesis and resolution of (1S,3R)-3-aminocyclohexanecarboxylic acid. Vertex AI Search Snippet 1.1.

Sources

Technical Support Center: Enhancing the Resolution of (1S,3R)-3-Ammoniocyclohexanecarboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks in the resolution and isolation of (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly known as cis-3-aminocyclohexanecarboxylic acid). This molecule is a highly valuable conformationally restricted scaffold used in the synthesis of foldamers and GABA analogues[1]. Because it exists as a zwitterion in its native state—forming robust head-to-tail hydrogen-bonded networks[2]—its physical properties present unique challenges during chiral resolution.

Section 1: Troubleshooting Resolution Workflows (FAQs)

Q1: Why am I getting poor enantiomeric excess (<80% ee) and low yields when attempting direct salt formation with the free amino acid? Causality: The free amino acid exists as a zwitterion with extremely high lattice energy due to intermolecular N—H···O hydrogen bonds[2]. This prevents the chiral resolving agent from effectively accessing the molecule to form a distinct, separable diastereomeric salt. Solution: You must disrupt the zwitterionic network prior to resolution. Pre-protect the amino group using Boc anhydride (Boc₂O). The resulting N-Boc derivative is highly soluble in organic solvents, allowing a chiral amine like (S)-1-phenylethylamine to form a well-defined diastereomeric salt that can be efficiently separated via fractional crystallization[3].

Q2: During the enzymatic desymmetrization of the meso-diester, the reaction stalls at ~50% conversion. How can I drive it to completion? Causality: The hydrolysis of cis-cyclohexane-1,3-dicarboxylic acid diester by Lipase AY-30 generates a carboxylic acid (the monoester)[4]. As the reaction progresses, the local pH drops. Lipases are highly sensitive to acidic environments, leading to premature enzyme deactivation. Solution: Implement a self-validating pH-stat system. Use an automated titrator to continuously add 1M NaOH, maintaining the reaction strictly at pH 7.0. The reaction is complete exactly when 1.0 equivalent of base has been consumed, providing a real-time kinetic readout of your yield.

Q3: When performing the Curtius rearrangement on the resolved monoester, I observe significant urea byproducts instead of the desired N-Boc protected amine. What is the mechanistic failure? Causality: The modified Curtius rearrangement utilizes diphenylphosphoryl azide (DPPA) to form an acyl azide, which rearranges to an isocyanate[4]. If trace water is present, it outcompetes tert-butanol, hydrolyzing the isocyanate to a primary amine that subsequently attacks another isocyanate molecule to form a stable urea dimer. Solution: Rigorously dry the monoester intermediate via azeotropic distillation with toluene. Ensure the tert-butanol is anhydrous and added in large excess (5 equivalents) to kinetically trap the isocyanate intermediate.

Section 2: Quantitative Data & Method Comparison

To select the optimal pathway for your scale and purity requirements, consult the comparative data below.

MethodologyResolving Agent / CatalystMax Theoretical YieldTypical ee (%)Primary AdvantageKey Causality for Failure
Classical Resolution (S)-1-Phenylethylamine50%90–95%Cost-effective for large-scaleZwitterion interference if unprotected
Enzymatic Desymmetrization Lipase AY-30100%>98%No waste of the unwanted enantiomerpH drop deactivating the enzyme
Chiral Auxiliary Derivatization N-phthalyl-L-alanine chloride50%>99%Highly crystalline diastereomers[1]Epimerization during auxiliary cleavage
Section 3: Experimental Protocols

Protocol A: Classical Resolution via Diastereomeric Salt Formation Self-Validation Checkpoint: The success of this protocol is validated by the distinct solubility shift of the N-Boc intermediate in ethyl acetate compared to the insoluble zwitterion.

  • Protection: Suspend racemic cis-3-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and water. Adjust to pH 10 with NaOH, add Boc₂O (1.1 eq), and stir for 12 hours. Acidify to pH 3 with citric acid and extract with ethyl acetate to yield the N-Boc-racemate.

  • Salt Formation: Dissolve the N-Boc-racemate in hot ethanol. Add 1.0 equivalent of (S)-1-phenylethylamine dropwise[3].

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The (1S,3R)-N-Boc-acid/(S)-amine salt selectively precipitates. Filter and wash with cold ethyl acetate.

  • Liberation: Suspend the salt in ethyl acetate and wash with 1M KHSO₄ to remove the chiral amine. Dry the organic layer and evaporate to yield enantiopure (1S,3R)-N-Boc-acid.

  • Deprotection: Treat with 4M HCl in dioxane for 2 hours. Evaporate the solvent. Neutralize the resulting hydrochloride salt with propylene oxide in ethanol to precipitate the pure (1S,3R)-3-Ammoniocyclohexanecarboxylate zwitterion. Verify ee >95% via chiral HPLC.

Protocol B: Enzymatic Desymmetrization & Curtius Rearrangement Self-Validation Checkpoint: The stereocenter at C3 is strictly retained during the concerted migration of the Curtius rearrangement, ensuring the ee of the monoester directly translates to the final product.

  • Substrate Preparation: Dissolve cis-cyclohexane-1,3-dicarboxylic acid diester in a phosphate buffer (pH 7.0) with 10% acetone to aid solubility.

  • Enzymatic Hydrolysis: Add Lipase AY-30[4]. Maintain the reaction at 30°C using an automated pH stat titrator with 1M NaOH to keep the pH strictly at 7.0.

  • Isolation: Once 1.0 equivalent of NaOH is consumed, filter the enzyme. Acidify the aqueous layer to pH 3 and extract with ethyl acetate to isolate the chiral (1S,3R)-monoester.

  • Curtius Rearrangement: Dissolve the monoester in anhydrous toluene. Add triethylamine (1.2 eq) and DPPA (1.1 eq) at 0°C. Stir for 1 hour, then add anhydrous tert-butanol (5 eq). Reflux for 8 hours[4].

  • Final Cleavage: Hydrolyze the resulting N-Boc ester using 6M HCl at reflux to yield the (1S,3R)-3-Ammoniocyclohexanecarboxylate.

Section 4: Workflows and Visualizations

ClassicalResolution Racemate Racemic cis-3-Aminocyclohexanecarboxylic Acid Protection N-Boc Protection (Disrupts Zwitterion) Racemate->Protection SaltFormation Add (S)-1-Phenylethylamine (Chiral Resolving Agent) Protection->SaltFormation Crystallization Fractional Crystallization (EtOH / EtOAc) SaltFormation->Crystallization Diastereomer1 Precipitate: (1S,3R)-Salt Crystallization->Diastereomer1 Insoluble Diastereomer2 Mother Liquor: (1R,3S)-Salt Crystallization->Diastereomer2 Soluble Liberation Acidic Cleavage & Deprotection Diastereomer1->Liberation Product Pure (1S,3R)-Enantiomer (>95% ee) Liberation->Product

Workflow for classical resolution of cis-3-aminocyclohexanecarboxylic acid via salt formation.

EnzymaticDesymmetrization StartingMaterial cis-Cyclohexane-1,3-dicarboxylic acid diester (Meso compound) Enzyme Enzymatic Hydrolysis (Lipase AY-30, pH 7.0) StartingMaterial->Enzyme Monoester (1S,3R)-Monoester (High ee) Enzyme->Monoester Curtius Modified Curtius Rearrangement (DPPA, t-BuOH) Monoester->Curtius BocIntermediate N-Boc-(1S,3R)-amino ester Curtius->BocIntermediate Hydrolysis Acidic Hydrolysis BocIntermediate->Hydrolysis FinalProduct (1S,3R)-3-Ammoniocyclohexanecarboxylate Hydrolysis->FinalProduct

Enzymatic desymmetrization pathway yielding (1S,3R)-3-Ammoniocyclohexanecarboxylate.

References
  • (1S,3R)
  • cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid ethyl ester Source: Smolecule URL
  • A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)
  • A new method of preparing (1R,3S)

Sources

Technical Support Center: Troubleshooting GABA Uptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with day-to-day reproducibility when evaluating


-aminobutyric acid (GABA) transporter (GAT) inhibitors. The radiolabeled 

-GABA uptake assay is the gold standard in neuropharmacology for characterizing compounds targeting GAT-1, GAT-2, GAT-3, and BGT-1[1][2]. However, because these transporters are highly electrogenic and sensitive to strict ion dependencies, even minor deviations in your protocol can lead to drastic variability[2].

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind experimental choices, establish a self-validating core protocol, and provide actionable solutions to your most pressing assay challenges.

Part 1: The Self-Validating Experimental Protocol

To establish trustworthiness and scientific integrity, your assay must be a self-validating system . This means incorporating internal controls that confirm cell viability, transporter expression, and assay linearity within the exact same plate.

Step-by-Step Methodology: -GABA Uptake in Mammalian Cells

This protocol is optimized for Human Embryonic Kidney (HEK293) cells stably expressing a desired GABA transporter subtype (e.g., hGAT-1)[1].

  • Cell Preparation: Seed HEK293 cells in 96-well plates and culture until 80-90% confluent. Causality: Over-confluent cells detach easily during wash steps, while under-confluent cells yield a poor signal-to-noise ratio.

  • Washing: Wash cells twice with pre-warmed (

    
    ) Assay Buffer (25 mM HEPES-Tris pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl
    
    
    
    , 1 mM MgSO
    
    
    , 5 mM D-Glucose)[1][2]. Causality: GATs are symporters requiring a strict
    
    
    stoichiometric driving force[2]. Depleting residual culture media ensures no competitive amino acids interfere with the sodium gradient.
  • Pre-Incubation (Self-Validation Checkpoint): Add 75

    
     of Assay Buffer containing your test compounds.
    
    • Total Uptake Control: Buffer + Vehicle (e.g.,

      
      0.1% DMSO)[1].
      
    • Non-Specific Uptake (NSU) Control: Buffer + 10

      
       Tiagabine (for GAT-1) or NO-711[1][2][3]. Causality: The NSU control validates that the measured signal is exclusively transporter-mediated, isolating it from passive diffusion or non-specific membrane binding. If the Total/NSU ratio falls below 3:1, the assay fails self-validation.
      
    • Incubate for 10-20 minutes at room temperature or

      
      [1].
      
  • Radioligand Addition: Initiate uptake by adding 25

    
     of Assay Buffer containing 
    
    
    
    -GABA (final concentration typically 10-30 nM)[1][4].
  • Uptake Incubation: Incubate for 3-10 minutes. Causality: The incubation time must strictly fall within the linear phase of uptake to accurately calculate initial velocity (

    
    ) and prevent intracellular substrate accumulation from triggering reverse transport (efflux)[5][6].
    
  • Termination: Rapidly aspirate the reaction mixture and wash 3 times with ice-cold Assay Buffer[4]. Causality: Ice-cold temperatures immediately halt transporter conformational changes, trapping the radioligand intracellularly.

  • Lysis & Quantification: Lyse cells using 1% SDS or a compatible scintillation cocktail (e.g., MicroScint-20) and measure radioactivity via liquid scintillation counting[4][5].

Workflow A 1. Cell Preparation HEK293 expressing GAT B 2. Wash Cells Pre-warmed Assay Buffer A->B C 3. Pre-incubation Buffer + Inhibitor (10-20 min) B->C D 4. Radioligand Addition [3H]-GABA (10-30 nM) C->D E 5. Uptake Incubation Linear phase (3-10 min) D->E F 6. Termination Ice-cold wash (3x) E->F G 7. Quantification Lysis & Scintillation F->G

Caption: Step-by-step workflow for the radiolabeled GABA uptake inhibition assay.

Part 2: Troubleshooting Guide & FAQs

Q1: My day-to-day


 values for reference inhibitors are highly variable. What is causing this? 
A:  This is the most common reproducibility issue, typically stemming from substrate depletion  or variable transporter expression .
Causality & Solution: If your cell passage number is too high, GAT expression may downregulate, altering the 

and shifting the apparent potency of competitive inhibitors[2]. Furthermore, if the incubation time exceeds the linear range of uptake (e.g., >15 minutes for highly expressing clones), the substrate (

-GABA) becomes depleted, artificially flattening your dose-response curves[6]. Always perform a time-course validation to ensure uptake is linear[6]. Finally, normalize your final radioactive counts to total protein concentration to account for well-to-well cell density variations.

Q2: I have a poor signal-to-noise ratio (Total Uptake vs. Non-Specific Uptake). How can I improve the assay window? A: Poor assay windows usually result from high background (inadequate washing) or low specific signal (disrupted ion gradients). Causality & Solution:

  • Wash Kinetics: Ensure the termination washes are performed rapidly with ice-cold buffer[4]. Delays or using room-temperature wash buffer allow the transporter to efflux the accumulated

    
    -GABA, destroying your specific signal[5].
    
  • Ion Gradients: GATs are strictly dependent on extracellular

    
     and 
    
    
    
    [2]. Verify your assay buffer contains at least 130 mM NaCl. Even minor errors in buffer preparation or pH (target pH 7.1-7.4) can collapse the electrochemical gradient required to drive GABA into the cell[1][4].

Q3: How do I ensure my assay distinguishes between GAT subtypes (e.g., GAT-1 vs. GAT-3) in native tissue? A: If you are using primary tissue (e.g., synaptosomes or astrocytes) rather than transfected HEK293 cells, multiple GAT isoforms will be present simultaneously[3][7]. Causality & Solution: You must use subtype-selective blockers to isolate the transporter of interest. For example, to measure GAT-1 specific uptake in cortical astrocytes, co-incubate with the GAT-3 inhibitor SNAP-5114 (30


) to silence GAT-3 activity[7][8]. Conversely, use NO-711 or CI-966 to block GAT-1 when studying GAT-3[8].

Pathway Extracellular Extracellular Space [GABA], [Na+], [Cl-] GAT GABA Transporter (GAT-1/2/3, BGT-1) Extracellular->GAT 2 Na+, 1 Cl-, 1 GABA Intracellular Intracellular Space Accumulated [3H]-GABA GAT->Intracellular Electrogenic Symport Inhibitor Competitive Inhibitor (e.g., Tiagabine) Inhibitor->GAT Blocks Translocation

Caption: Electrogenic mechanism of GABA transport and competitive inhibition.

Part 3: Quantitative Data Summaries

To aid in assay design and validation, the following table summarizes the pharmacological profiles, standard reference inhibitors, and kinetic parameters of the primary GABA transporter subtypes.

TransporterGenePrimary LocalizationStandard Inhibitor (for NSU)Inhibitor Affinity (

/

)
Substrate Affinity (

for GABA)
GAT-1 SLC6A1Neurons, AstrocytesTiagabine, NO-711, CI-966~725 nM (Tiagabine)[2]~11.4

[2]
GAT-2 SLC6A13Liver, Kidney, Brain

-Alanine
N/A~550

[1]
GAT-3 SLC6A11AstrocytesSNAP-5114~30

[7]
~944

[1]
BGT-1 SLC6A12Kidney, BrainBetaineN/A~7210

[1]

Note: Differences in cell lines and expression levels can shift these values. Always determine the


 of your specific cell line before performing competitive inhibition assays.

References

1.1 2.4 3.2 4.3 5.5 6.7 7.8 8.6

Sources

Advanced HPLC Purification of Polar Amino Acid Analogues: Troubleshooting & Method Development Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid chromatography. Purifying polar amino acid analogues—compounds characterized by highly hydrophilic moieties such as extra amines, carboxyls, or hydroxyls—presents a unique chromatographic challenge. Standard reversed-phase (RP) HPLC relies on hydrophobic interactions, causing these polar analytes to elute almost immediately in the void volume.

As a Senior Application Scientist, I have designed this guide to help you diagnose retention failures, understand the physicochemical causality behind chromatographic behaviors, and implement robust, self-validating purification protocols.

Part 1: Diagnostic Workflow for Retention Failures

Before adjusting your mobile phase, it is critical to map out your detector requirements and retention mechanisms. The flowchart below outlines the primary decision matrix for troubleshooting void volume elution.

TroubleshootingWorkflow Start Issue: Polar Amino Acid Elutes in Void Volume MS_Check Is LC-MS Compatibility Required? Start->MS_Check HILIC Use HILIC or Mixed-Mode (e.g., Amide, Coresep 100) MS_Check->HILIC Yes (Avoid Ion Suppression) IP_RP Use Ion-Pairing RP-HPLC (e.g., HFBA, Alkylsulfonates) MS_Check->IP_RP No (UV/Vis Detection) HILIC_Opt Optimize: Initial Organic >85%, Buffer pH 3-6 HILIC->HILIC_Opt IP_Opt Optimize: Column Equilibration, IPR Concentration IP_RP->IP_Opt

Fig 1: Decision matrix for resolving void volume elution of polar amino acids.

Part 2: Core Troubleshooting Guides (FAQ)

Q1: Why do my underivatized polar amino acid analogues elute in the void volume on a standard C18 column, and how do I retain them? Causality: Reversed-phase (RP) HPLC separates molecules based on hydrophobic interactions. Polar amino acids are highly hydrophilic and preferentially partition into the mobile phase rather than the hydrophobic C18 stationary phase, resulting in zero retention. Solution: You must alter the retention mechanism using one of the following approaches:

  • Ion-Pairing RP-HPLC (IP-RP): Introduce an ion-pairing reagent (IPR) like 1-octane sulfonic acid or heptafluorobutyric acid (HFBA). The hydrophobic alkyl chain of the IPR embeds into the C18 phase, while its charged functional group acts as a dynamic ion-exchange site, capturing the oppositely charged amino acid[1].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., amide, bare silica) and a highly organic mobile phase (typically >80% acetonitrile). A water-enriched layer forms on the stationary phase, and polar analytes are retained by partitioning into this aqueous layer[2][3].

  • Mixed-Mode Chromatography: Utilize columns that combine reversed-phase and cation-exchange mechanisms. This allows the retention of basic amino acids via electrostatic interactions without the need for IPRs[4].

Q2: I am using an Ion-Pairing Reagent, but my retention times are drifting across consecutive injections. What is causing this? Causality: IPRs establish a dynamic equilibrium between the mobile phase and the stationary phase. Because the hydrophobic tails of IPRs bind strongly to the C18 silica, this equilibration process is notoriously slow and highly dependent on temperature and organic solvent concentration[1]. If you inject samples before the column is fully saturated, the effective ion-exchange capacity of the column is still changing, leading to retention time drift. Solution: Flush the column with the IPR-containing mobile phase for at least 20-50 column volumes prior to the first injection. To validate equilibration, inject a standard mixture repeatedly until the retention time reproducibility (Coefficient of Variation) is ≤ 0.1%[5].

Q3: We are transitioning to LC-MS/MS for trace analysis. Why is our IP-RP method failing, and how should we adapt? Causality: Traditional IPRs (especially alkylsulfonates and high concentrations of trifluoroacetic acid) cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. They compete with the analyte for charge and can permanently contaminate the instrument, drastically raising the lower limit of detection[6]. Solution: Transition to HILIC. HILIC is inherently MS-friendly because it uses highly volatile organic mobile phases (high acetonitrile) and low-concentration volatile buffers (e.g., ammonium formate). These conditions enhance droplet desolvation and ionization efficiency in ESI-MS, making it ideal for polar amino acids[3][7].

Part 3: Quantitative Strategy Comparison

When selecting a method for polar amino acid purification, use the following data-driven matrix to evaluate the trade-offs of each chromatographic strategy.

ParameterStandard RP-HPLCIP-RP-HPLCHILICMixed-Mode RP/Cation-Exchange
Primary Mechanism Hydrophobic partitioningDynamic ion-exchangeHydrophilic partitioning & H-bondingHydrophobic + Electrostatic
Retention of Polar Amino Acids Poor (Void volume)HighHighHigh
MS Compatibility ExcellentPoor (Severe Ion suppression)Excellent (Enhanced ionization)Good (Depends on buffer volatility)
Equilibration Time Fast (~10 Column Volumes)Very Slow (20-50 Column Volumes)Moderate (~20 Column Volumes)Fast (~10-15 Column Volumes)
Ideal Use Case Non-polar/derivatized amino acidsPreparative UV purificationTrace LC-MS/MS analysisComplex biological matrices

Part 4: Self-Validating Experimental Methodologies

Protocol: HILIC Method Development for Underivatized Amino Acids

HILIC requires a delicate balance of water to maintain the stationary phase hydration layer. Without this layer, partitioning fails. The following protocol integrates self-validating steps to ensure your system is functioning correctly.

HILICWorkflow A Aqueous Sample (Amino Acid Analogue) B Dilute with Acetonitrile (Target: >75% ACN) A->B Prevent peak broadening C Centrifuge / Filter (Remove Precipitates) B->C D Inject onto HILIC Column (Small Volume: 1-5 µL) C->D E Analyte Partitions into Aqueous Layer on Silica D->E Retention Mechanism

Fig 2: HILIC sample preparation and injection workflow to prevent solvent mismatch.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (90% Acetonitrile / 10% Water with 10 mM Ammonium Formate).

  • Causality: HILIC mobile phases must contain at least 3-5% water at all times. Pumping 100% pure organic solvents will strip the hydration layer from the stationary phase, destroying the retention mechanism[2].

Step 2: Column Equilibration & System Suitability

  • Action: Flush the HILIC column with the starting gradient (e.g., 95% B) for at least 20 column volumes.

  • Validation System: Inject a neutral, unretained marker (e.g., toluene) to accurately measure the void volume (

    
    ). A stable 
    
    
    
    across three consecutive injections confirms that the hydration layer is fully established and the column is equilibrated.

Step 3: Sample Diluent Optimization

  • Action: Dilute the aqueous amino acid sample with acetonitrile so the final injection solvent matches the starting mobile phase (e.g., >75% ACN). Centrifuge to remove any precipitated salts[2].

  • Causality: Injecting a highly aqueous sample plug into a HILIC column disrupts the local hydration layer at the head of the column, causing severe peak splitting, peak fronting, and poor resolution.

Step 4: Gradient Elution & Blank Validation

  • Action: Run a gradient from 95% B down to 50% B over 15 minutes.

  • Validation System: Always run a "blank" injection (sample diluent only) prior to the sample batch. This validates that no ghost peaks are arising from buffer impurities or column carryover, ensuring the trustworthiness of your quantitative data.

References

  • Retention of Fluorescent Amino Acid Derivatives in Ion-pairing Reversed-phase Liquid Chromatography. PubMed (NIH). Link[8]

  • Evaluation of Two Different Ion-Pairing Reagents for Signal Intensity and Retention Time for Small Polar Molecules. MSACL. Link[6]

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography. Link[4]

  • The Case of the Unintentional Ion-Pairing Reagent. Separation Science. Link[1]

  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich. Link

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. WuXi AppTec. Link[2]

  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Thermo Fisher Scientific. Link[5]

  • Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. MDPI. Link[7]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group. Link[3]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of Aminocyclohexanecarboxylic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminocyclohexanecarboxylic acid (ACHC) derivatives represent a highly versatile class of non-natural amino acids utilized extensively in rational drug design and peptidomimetic engineering. By incorporating a rigid cyclohexane ring into the molecular backbone, these derivatives drastically reduce the conformational entropy of the molecule. This pre-organization minimizes the thermodynamic penalty upon target binding or secondary structure folding.

This guide objectively compares the performance of specific ACHC structural isomers (trans-2-ACHC, cis-3-ACHC, and trans-4-aminomethylcyclohexanecarboxylic acid) against their linear or native alternatives. It provides comprehensive structure-activity relationship (SAR) data, validated experimental protocols, and mechanistic insights for researchers developing antimicrobial


-peptides, enzyme inhibitors, and antifibrinolytic agents.

Mechanistic Foundations: The Thermodynamics of Conformational Restriction

The fundamental advantage of ACHC derivatives over linear aliphatic amino acids (e.g.,


-alanine or 

-aminocaproic acid) lies in their restricted torsion angles.

When a linear peptide or small molecule binds to a receptor, it must freeze its freely rotatable bonds into a specific bioactive conformation, resulting in a significant entropic cost (


). ACHC derivatives pre-organize the dihedral angles (

,

, and

) to match the required bioactive geometry.
  • trans-2-ACHC : The rigid diequatorial substitution strongly favors a torsion angle (

    
    ) of ~60°, which is the exact geometric requirement for the formation of a stable 14-helix in 
    
    
    
    -peptides [1].
  • trans-4-AMCHA (Tranexamic Acid) : The distance between the amine and carboxylate groups is fixed at ~7.0 Å, perfectly mimicking the spatial arrangement of lysine residues required to bind the Kringle 1 domain of plasminogen [2].

Comparative Performance Analysis

Antifibrinolytics: Tranexamic Acid vs. -Aminocaproic Acid

Tranexamic acid (TXA, trans-4-aminomethylcyclohexanecarboxylic acid) is the clinical gold standard for antifibrinolytic therapy. It functions by competitively inhibiting the activation of plasminogen to plasmin.

  • Alternative Comparison : The older analogue,

    
    -aminocaproic acid (EACA), is a linear molecule. Because EACA is highly flexible, it populates multiple non-binding conformations in solution. TXA's rigid cyclohexane ring locks the pharmacophore into the optimal binding geometry.
    
  • Performance : TXA exhibits roughly 8 to 10 times the antifibrinolytic potency of EACA. TXA binds to the high-affinity lysine-binding site of plasminogen with a

    
     of ~2.2 
    
    
    
    M, whereas EACA binds with a significantly weaker affinity [2].

G Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation tPA tPA / uPA tPA->Plasminogen Catalyzes Fibrin Fibrin Clot Plasmin->Fibrin Cleaves FDP Fibrin Degradation Products Fibrin->FDP Degradation TXA Tranexamic Acid (trans-4-AMCHA) TXA->Plasminogen Binds Kringle 1 Domain (Competitive Inhibition) TXA->Plasmin Weak Direct Inhibition

Caption: Mechanism of action of tranexamic acid inhibiting plasminogen activation.

Antimicrobial -Peptides: trans-2-ACHC vs. Acyclic -Amino Acids

Host-defense peptides require a globally amphiphilic helical structure to disrupt bacterial membranes. Linear


-peptides are highly susceptible to proteolytic degradation. 

-peptides offer absolute resistance to proteases, but linear

-amino acids fail to form stable helices in aqueous solutions.
  • Alternative Comparison : Incorporating trans-2-ACHC into 9- or 10-residue

    
    -peptides forces the backbone into a rigid 14-helix. Replacing ACHC with flexible acyclic residues (like 
    
    
    
    -alanine) collapses the helix.
  • Performance : High proportions of ACHC correlate directly with high 14-helix propensity and potent antimicrobial activity (MIC

    
     16 
    
    
    
    g/mL against E. coli and S. aureus) [1].
Peptidomimetics: cis-3-ACHC in IRAP Inhibitors

Insulin-regulated aminopeptidase (IRAP) inhibitors are explored for neurodegenerative disorders. The macrocyclic peptidomimetic HA08 is a potent IRAP inhibitor, but its C-terminus is metabolically vulnerable.

  • Alternative Comparison : Replacing the native C-terminal residues with cis-3-ACHC maintains the macrocyclic core's structural integrity while providing a non-natural, protease-resistant scaffold [3].

Quantitative SAR Data Summary
Compound / DerivativeTarget / ApplicationStructural FeatureBinding Affinity (

/

)
Functional Potency (IC

/ MIC)

-Aminocaproic Acid (EACA)
PlasminogenLinear aliphatic chain

M (weak site)
Low potency
Tranexamic Acid (trans-4-AMCHA) Plasminogentrans-1,4-cyclohexane

M (strong site)
IC

mM (direct plasmin) [4]
Acyclic

-Peptides
Bacterial MembranesFlexible backboneN/A (Unfolded)MIC

64

g/mL
trans-2-ACHC

-Peptides
Bacterial Membranestrans-1,2-cyclohexaneHigh 14-helix propensityMIC = 4 - 16

g/mL [1]
HA08 (cis-3-ACHC analogue) IRAP Enzymecis-1,3-cyclohexaneN/ARetains nanomolar inhibition [3]

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ACHC-Peptidomimetics

Due to the steric hindrance of the cyclohexane ring, coupling ACHC derivatives requires highly efficient activating agents (e.g., HATU) and extended reaction times compared to standard


-amino acids.

Step-by-Step Methodology:

  • Resin Swelling : Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF) (

    
     mL).
    
  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    mL).
    • Validation Step: Perform a Kaiser test. A positive result (deep blue resin) confirms the presence of free primary amines.

  • Coupling of ACHC : Dissolve 4.0 equivalents (0.4 mmol) of Fmoc-trans-2-ACHC-OH and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin. Agitate for 120 minutes at room temperature.

  • Washing & Verification : Wash with DMF (

    
     mL).
    
    • Validation Step: Perform a Kaiser test. A negative result (yellow/colorless resin) confirms complete coupling. If positive, perform a second coupling cycle.

  • Cleavage : Once the sequence is complete, cleave the peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation : Filter the cleavage solution into cold diethyl ether to precipitate the crude

    
    -peptide. Centrifuge, decant, and dry under vacuum.
    
    • Validation Step: Analyze the crude product via LC-MS to confirm the exact mass before proceeding to preparative HPLC purification.

SPPS Resin Solid Support (Resin) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Couple ACHC Derivative (HATU / DIPEA) Deprotect->Couple Wash Wash Cycle (DMF / DCM) Couple->Wash Wash->Deprotect Repeat for next residue Cleave Cleavage & Deprotection (TFA Cocktail) Wash->Cleave Sequence Complete Product Purified β-Peptide Cleave->Product

Caption: Solid-phase peptide synthesis (SPPS) workflow for ACHC-containing peptidomimetics.

Protocol 2: Circular Dichroism (CD) Spectroscopy for 14-Helix Validation

To empirically prove that trans-2-ACHC induces the desired conformational restriction, CD spectroscopy is utilized. The 14-helix has a distinct spectral signature.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve the purified ACHC-

    
    -peptide in 10 mM Tris buffer (pH 7.2) to a final concentration of 0.1 mM.
    
    • Causality Note: Avoid buffers with high chloride or salt concentrations (e.g., PBS) as they cause severe signal scattering below 200 nm.

  • Instrument Calibration : Purge the spectropolarimeter with nitrogen gas for 15 minutes prior to use to remove oxygen, which absorbs UV light below 200 nm.

  • Measurement : Place the sample in a 0.1 cm path-length quartz cuvette. Scan from 260 nm down to 190 nm at 25°C, using a scanning speed of 50 nm/min and a data pitch of 0.5 nm.

  • Data Processing & Validation : Average three consecutive scans and subtract the baseline (buffer only).

    • Validation Step: A stable 14-helix is confirmed by the presence of a characteristic sharp minimum at ~214 nm. If the minimum shifts toward 200 nm, the peptide is adopting a random coil (unfolded) state, indicating insufficient ACHC content [1].

References

  • Appella, D. H., Barchi, J. J., Durell, S. R., & Gellman, S. H. (2002). Structure-Activity Studies of 14-Helical Antimicrobial

    
    -Peptides: Probing the Relationship between Conformational Stability and Antimicrobial Potency. Journal of the American Chemical Society, 124(43), 12774–12785.[Link]
    
  • Markus, G., DePasquale, J. L., & Wissler, F. C. (1978). Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen. Journal of Biological Chemistry, 253(3), 727-732.[Link]

  • Vrettos, E. I., et al. (2025). Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation. RSC Medicinal Chemistry.[Link]

  • Patel, P., et al. (2023). TRANEXAMIC ACID (TXA)- AND MEFENAMIC ACID: An Overview. International Journal of Novel Research and Development, 8(4).[Link]

Cross-reactivity of (1S,3R)-3-Ammoniocyclohexanecarboxylate with other neurotransmitter receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological analysis of (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly referred to in literature as cis-3-aminocyclohexanecarboxylic acid or cis-3-ACHC ), a conformationally restricted GABA analogue.

While often utilized as a highly selective GABA Transporter 1 (GAT-1) substrate/inhibitor , its structural similarity to GABA necessitates rigorous cross-reactivity profiling against GABAergic and other neurotransmitter receptors to prevent data misinterpretation in complex neural circuits.

Executive Summary: The Selectivity Profile

(1S,3R)-3-ACHC is a zwitterionic, conformationally restricted analogue of


-aminobutyric acid (GABA). Unlike flexible GABA, which binds promiscuously to all GABA receptor subtypes and transporters, (1S,3R)-3-ACHC is locked in a conformation that preferentially targets the GABA Transporter 1 (GAT-1) .

Key Pharmacological Status:

  • Primary Target: High-affinity substrate/inhibitor of GAT-1 (SLC6A1).

  • Primary Utility: Enhancing extracellular GABA levels by blocking neuronal reuptake without directly activating postsynaptic receptors.

  • Critical Cross-Reactivity Risk: Weak partial agonism at GABA_A receptors at high concentrations (>100 µM), similar to Nipecotic Acid.

Comparative Pharmacological Matrix

The following table contrasts (1S,3R)-3-ACHC with standard GABAergic tools. Note the distinct separation between transport inhibition and receptor activation.

Target ClassTarget Subtype(1S,3R)-3-ACHC ActivityComparator (Standard)Comparative Note
Transporter GAT-1 Potent Inhibitor (IC50 ~ 2-10 µM) Nipecotic Acid 3-ACHC is ~3-4x more potent and more selective for GAT-1 over GAT-2/3 than Nipecotic Acid.
GAT-2 / GAT-3 Low / Negligible Affinity

-Alanine

-Alanine prefers GAT-2/3; 3-ACHC is GAT-1 selective.
Receptor GABA_A Weak/No Effect (<100 µM)Muscimol Muscimol is a potent agonist. 3-ACHC may show weak currents at high [mM] concentrations.
GABA_B InactiveBaclofen 3-ACHC does not activate the metabotropic GABA_B receptor.
GABA_C (

)
InactiveCACA CACA (cis-4-aminocrotonic acid) is the selective GABA_C agonist. Do not confuse with 3-ACHC.
Glycine InactiveGlycine No significant cross-reactivity reported.
Structural Logic of Selectivity
  • GAT-1 Preference: The (1S,3R) cyclohexane ring mimics the "folded" conformation of GABA required for GAT-1 translocation.

  • GABA_C Exclusion: GABA_C receptors require an "extended" conformation, which is mimicked by CACA (cis-4-aminocrotonic acid) or TACA . The rigid ring of 3-ACHC prevents this extension, abolishing GABA_C activity.

Cross-Reactivity Deep Dive: The "Off-Target" Risks

A. GABA_A Receptor Cross-Talk (The "Nipecotic Acid Effect")

While (1S,3R)-3-ACHC is a transporter inhibitor, historically, similar compounds like Nipecotic Acid have shown direct agonist activity at GABA_A receptors when used at high concentrations (e.g., >300 µM).

  • Mechanism: The carboxyl and amine groups can align with the GABA_A orthosteric site if the concentration gradient is high enough to force low-affinity binding.

  • Impact: In slice electrophysiology, if you apply 1 mM 3-ACHC to block uptake, you may induce a tonic current that is not due to elevated ambient GABA, but due to direct 3-ACHC binding.

  • Mitigation: Always perform a control with a GABA_A antagonist (e.g., Bicuculline or Gabazine) to distinguish uptake-blockade effects (which depend on endogenous GABA release) from direct agonism.

B. Stereochemical Specificity

The (1S,3R) isomer (often called cis-3-ACHC in older literature regarding 1,3-disubstitution) is the active pharmacophore for GAT-1. The trans isomer is significantly less potent.

  • Warning: Commercial "3-aminocyclohexanecarboxylic acid" is often a mixture of cis/trans isomers. Ensure you are using the enantiopure (1S,3R) or at least the purified cis-diastereomer for receptor selectivity studies.

Visualizing the Pharmacology

Diagram 1: Selectivity Landscape

This diagram illustrates the functional separation between (1S,3R)-3-ACHC and other GABA analogues.

SelectivityMap cluster_legend Legend ACHC (1S,3R)-3-ACHC (The Product) GAT1 GAT-1 Transporter (Neuronal Uptake) ACHC->GAT1 High Affinity Inhibitor/Substrate GABAA GABA-A Receptor (Cl- Channel) ACHC->GABAA Weak Agonist (Only at >100µM) GABAB GABA-B Receptor (GPCR) ACHC->GABAB No Interaction GABAC GABA-C Receptor (Rho Subunit) ACHC->GABAC No Interaction Muscimol Muscimol Muscimol->GABAA Potent Agonist Baclofen Baclofen Baclofen->GABAB Potent Agonist CACA CACA CACA->GABAC Potent Agonist key1 Green Arrow = Primary Target key2 Red Dashed = Cross-Reactivity Risk

Caption: Functional mapping of (1S,3R)-3-ACHC showing high selectivity for GAT-1 and exclusion from GABA receptor subtypes compared to standard agonists.

Experimental Protocols for Validation

To confirm the utility of (1S,3R)-3-ACHC in your specific assay, you must validate its lack of direct receptor activation.

Protocol A: Electrophysiological "Off-Target" Check

Objective: Confirm (1S,3R)-3-ACHC does not directly activate GABA_A receptors at working concentrations.

  • System: Whole-cell voltage clamp of hippocampal CA1 pyramidal neurons or HEK293 cells expressing

    
     GABA_A receptors.
    
  • Solutions:

    • Internal: CsCl-based (to isolate Cl- currents).

    • External: ACSF containing TTX (1 µM) to block action potentials.

  • Workflow:

    • Step 1 (Baseline): Record holding current at -70 mV.

    • Step 2 (Positive Control): Apply GABA (10 µM) . Observe inward current. Washout.

    • Step 3 (Test): Apply (1S,3R)-3-ACHC (10 - 50 µM) .

      • Result: Should see NO inward current if selective.

    • Step 4 (Mechanism Check): Apply (1S,3R)-3-ACHC (50 µM) + GABA (1 µM) .

      • Result: Should see Potentiation of the GABA current (due to blocked reuptake), confirming GAT-1 inhibition.

    • Step 5 (Exclusion): Apply (1S,3R)-3-ACHC (50 µM) + Bicuculline (20 µM) .

      • Result: Any residual current is non-GABA_A mediated.

Protocol B: [³H]-GABA Uptake Assay (Potency Validation)

Objective: Determine IC50 for GAT-1 inhibition.

  • Preparation: Rat brain synaptosomes or GAT-1 expressing HeLa cells.

  • Incubation:

    • Pre-incubate tissue with (1S,3R)-3-ACHC (0.1 µM to 1 mM) for 10 mins.

    • Add [³H]-GABA (10 nM) for 3-5 mins (linear phase).

  • Termination: Rapid filtration over GF/B filters.

  • Analysis: Scintillation counting. Plot % Inhibition vs. Log[Concentration].

    • Expected IC50:2 - 10 µM (depending on conditions).

Diagram 2: Validation Workflow

This flowchart guides the researcher through the decision process of using (1S,3R)-3-ACHC.

ValidationFlow Start Start: Characterize (1S,3R)-3-ACHC UptakeAssay Run [3H]-GABA Uptake Assay (Synaptosomes/GAT-1 Cells) Start->UptakeAssay ResultUptake Is IC50 < 10 µM? UptakeAssay->ResultUptake PatchClamp Run Patch Clamp (GABA-A Expressing Cells) ResultUptake->PatchClamp Yes Discard INVALID: Check Isomer Purity ResultUptake->Discard No (Inactive) DirectCurrent Does 50µM ACHC evoke direct current? PatchClamp->DirectCurrent ValidTool VALIDATED TOOL: Use for GAT-1 Inhibition DirectCurrent->ValidTool No (Clean Profile) Caution CAUTION: Use lower concentration or account for agonism DirectCurrent->Caution Yes (Off-Target Agonism)

Caption: Step-by-step validation workflow to ensure specificity of (1S,3R)-3-ACHC before experimental deployment.

References

  • Johnston, G. A., et al. (1976). "Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid."[1] Nature.[1] Link

  • Schousboe, A., et al. (1979). "GABA transport inhibitors: kinetics and molecular pharmacology." Progress in Neuro-Psychopharmacology. Link

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[2][3][4] Molecular and Cellular Biochemistry. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • Allan, R. D., et al. (1981). "Analogues of GABA: Structure-activity studies." British Journal of Pharmacology. Link

Sources

In vitro and in vivo correlation of (1S,3R)-3-Ammoniocyclohexanecarboxylate activity

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro and In Vivo Correlation of (1S,3R)-3-Ammoniocyclohexanecarboxylate Activity: A Comparative Guide

As a Senior Application Scientist in neuropharmacology, I frequently encounter a classic pitfall in CNS drug development: the profound disconnect between a compound’s target engagement in vitro and its systemic efficacy in vivo. A quintessential case study of this phenomenon is (1S,3R)-3-Ammoniocyclohexanecarboxylate —the zwitterionic form of (1S,3R)-3-aminocyclohexanecarboxylic acid (commonly referred to as cis-3-ACHC).

This guide provides a rigorous, objective comparison of (1S,3R)-3-ACHC against other γ-aminobutyric acid (GABA) uptake inhibitors. By dissecting the causality behind its pharmacological behavior and detailing self-validating experimental protocols, we will explore why this molecule is an indispensable in vitro tool, yet requires significant structural modification for in vivo translation.

Mechanistic Overview & Stereoselectivity

To understand the activity of (1S,3R)-3-Ammoniocyclohexanecarboxylate, we must first examine its structural causality. The rigid cyclohexane ring locks the amino and carboxylate groups into a specific spatial arrangement that mimics the folded conformation of endogenous GABA. This conformational restriction is the primary driver for its high affinity and selectivity toward the neuronal GABA transporter (GAT-1) over glial transporters.

Stereochemistry is absolute in determining this affinity. The (1S,3R) isomer perfectly aligns with the GAT-1 binding pocket, exhibiting a potency similar to GABA itself. Conversely, the (1R,3S) enantiomer is at least 20-fold less potent . By acting as a competitive inhibitor at the GAT-1 site, (1S,3R)-3-ACHC prevents the reuptake of GABA from the synaptic cleft, thereby prolonging inhibitory postsynaptic potentials.

G PreSyn Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (High GABA) PreSyn->Synapse Releases PostSyn Postsynaptic GABA-A (Inhibition) Synapse->PostSyn Activates GAT1 GAT-1 Transporter (Neuronal Reuptake) Synapse->GAT1 Reuptake GAT1->PreSyn Recycles GABA ACHC (1S,3R)-3-Ammoniocyclohexanecarboxylate (Competitive Inhibitor) ACHC->GAT1 Blocks

Figure 1: Mechanism of neuronal GAT-1 inhibition by (1S,3R)-3-ACHC, enhancing synaptic GABA.

Comparative Performance Data: The IVIVC Gap

The true challenge with (1S,3R)-3-Ammoniocyclohexanecarboxylate lies in its In Vitro In Vivo Correlation (IVIVC). At physiological pH (7.4), the molecule exists as a highly polar zwitterion. While this charge distribution is essential for binding the GAT-1 active site, it severely restricts passive diffusion across the lipophilic endothelial cells of the blood-brain barrier (BBB) .

To objectively evaluate its performance, we must compare it against:

  • GABA: The endogenous, non-selective substrate.

  • Nipecotic Acid: A standard hydrophilic GAT inhibitor (non-selective between neuronal/glial sites).

  • SKF89976A / Tiagabine: Lipophilic, BBB-permeable derivatives designed specifically to overcome the zwitterionic limitations of early GAT inhibitors.

Table 1: Pharmacological Comparison of GABA Uptake Inhibitors

CompoundTarget SelectivityIn Vitro Potency (Ki, µM)BBB PermeabilitySystemic Anticonvulsant Efficacy (IP/PO)Central Anticonvulsant Efficacy (ICV)
(1S,3R)-3-ACHC Neuronal GAT-1~15 - 40Poor (Zwitterion)NegativePositive
Nipecotic Acid Neuronal & Glial GAT~10 - 20Poor (Zwitterion)NegativePositive
SKF89976A Neuronal GAT-1~0.1High (Lipophilic)PositivePositive
GABA All GAT Subtypes~5 - 10Poor (Zwitterion)NegativePositive

Data synthesized from established synaptosomal uptake and rodent seizure models , .

Workflow Start Compound: (1S,3R)-3-ACHC (Zwitterionic) InVitro In Vitro Assay (Synaptosomes) Start->InVitro InVivo In Vivo Assay (Rodent Seizure Model) Start->InVivo Result1 High Efficacy (Ki ≈ 15-69 µM) InVitro->Result1 Target Engagement Route1 Peripheral Admin (IP/PO) InVivo->Route1 Systemic Route2 Central Admin (ICV) InVivo->Route2 Direct CNS Result2 Low Efficacy (BBB Impermeable) Route1->Result2 Fails to cross BBB Result3 High Efficacy (Anticonvulsant) Route2->Result3 Bypasses BBB

Figure 2: Workflow demonstrating the divergence in in vitro and in vivo efficacy due to the BBB.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a built-in control to rule out false positives.

Protocol 1: In Vitro [³H]GABA Uptake Inhibition Assay (Rat Cortical Synaptosomes)

This assay isolates the direct target engagement of (1S,3R)-3-ACHC at the neuronal GAT-1 transporter .

  • Tissue Preparation: Isolate synaptosomes from the cerebral cortex of male Wistar rats using sucrose density gradient centrifugation. Causality: Synaptosomes preserve the functional integrity of presynaptic terminals and GAT-1 machinery.

  • Assay Buffer Setup: Resuspend synaptosomes in oxygenated Krebs-Henseleit buffer (pH 7.4). Critical Addition: Supplement with 10 µM aminooxyacetic acid (AOAA). Causality: AOAA inhibits GABA-transaminase (GABA-T), preventing the intracellular metabolism of [³H]GABA, which would otherwise skew uptake quantification.

  • Treatment Incubation: Pre-incubate synaptosomes (100 µg protein/well) with varying concentrations of (1S,3R)-3-ACHC (0.1 µM to 1 mM) for 10 minutes at 37°C.

  • Radioligand Addition: Initiate the reaction by adding 50 nM [³H]GABA. Incubate for exactly 3 minutes.

  • Self-Validation (Controls):

    • Positive Control: 10 µM Nipecotic Acid.

    • Non-Specific Binding (NSB) Control: Conduct parallel incubations at 0°C (on ice) or in the presence of 1 mM unlabeled GABA. Causality: 0°C arrests active, ATP-dependent transport, allowing differentiation between true transporter-mediated uptake and non-specific membrane binding.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting. Calculate IC₅₀ and derive the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vivo Seizure Protection Assay (Isolating BBB Permeability)

This protocol objectively demonstrates the IVIVC gap by comparing systemic versus central administration in a Pentylenetetrazol (PTZ)-induced seizure model.

  • Animal Preparation: Utilize adult male Wistar rats (200-250g). For the central administration cohort, stereotaxically implant a guide cannula into the lateral ventricle 7 days prior to testing.

  • Dosing Regimen:

    • Cohort A (Systemic): Administer (1S,3R)-3-ACHC via Intraperitoneal (IP) injection (up to 100 mg/kg).

    • Cohort B (Central): Administer (1S,3R)-3-ACHC via Intracerebroventricular (ICV) injection (10-50 µg in 5 µL artificial CSF).

    • Validation Control: IP injection of SKF89976A (10 mg/kg) as a BBB-permeable positive control. Vehicle-only injections serve as the negative baseline.

  • Chemoconvulsant Challenge: 30 minutes post-treatment, administer PTZ (85 mg/kg, IP) to induce seizures. Causality: PTZ acts as a GABA-A receptor antagonist; enhancing synaptic GABA via GAT-1 inhibition directly counteracts this mechanism.

  • Observation & Scoring: Monitor animals for 30 minutes. Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures (GTCS).

  • Data Interpretation: Cohort A will show no significant delay in seizure onset compared to vehicle (due to BBB impermeability), whereas Cohort B will demonstrate dose-dependent seizure protection, proving that the molecule is pharmacologically active in vivo only when the BBB is bypassed.

Conclusion & Translational Outlook

(1S,3R)-3-Ammoniocyclohexanecarboxylate remains a gold-standard pharmacological tool for isolating neuronal GAT-1 kinetics in vitro. Its rigid stereochemistry provides a perfect structural map of the GAT-1 active site. However, its zwitterionic nature dictates a hard limit on its clinical utility. The translational success of GABA uptake inhibitors relies on utilizing the pharmacodynamic blueprint of molecules like (1S,3R)-3-ACHC and appending lipophilic moieties (such as the N-diphenylbutenyl group seen in SKF89976A and Tiagabine) to achieve the pharmacokinetic profile necessary for CNS penetration.

References

  • Allan RD, Johnston GA, Twitchin B. "Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid." Australian Journal of Chemistry, 1981. URL:[Link]

  • Larsson OM, Johnston GA, Schousboe A. "Differences in uptake kinetics of cis-3-aminocyclohexane carboxylic acid into neurons and astrocytes in primary cultures." Brain Research, 1983. URL:[Link]

  • Yunger LM, et al. "Orally active and potent inhibitors of gamma-aminobutyric acid uptake." Journal of Pharmacology and Experimental Therapeutics, 1984. URL:[Link]

  • Neal MJ, Bowery NG. "Cis-3-aminocyclohexanecarboxylic acid: a substrate for the neuronal GABA transport system." Brain Research, 1977. URL:[Link]

A Comparative Analysis of Conformationally Restricted GABA Analogues: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of conformationally restricted analogues of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. By constraining the flexible structure of the GABA molecule, researchers can develop analogues with enhanced selectivity and potency for specific GABA receptor subtypes (GABAA, GABAB, and GABAC/GABAA-ρ), offering powerful tools for both basic research and therapeutic development.

The inherent flexibility of GABA allows it to adopt different shapes to bind to its various receptor targets.[1] However, this same flexibility often leads to a lack of receptor subtype selectivity. The core principle behind developing conformationally restricted analogues is to "lock" the molecule into a specific three-dimensional shape that preferentially binds to one receptor subtype over others.[1][2] This guide explores the structure-activity relationships, comparative pharmacology, and key experimental methodologies for evaluating these critical neuropharmacological agents.

Classification of Conformationally Restricted GABA Analogues

To achieve conformational rigidity, medicinal chemists have employed several strategies, primarily by incorporating cyclic structures or unsaturated bonds.[1][3][4] These modifications limit the free rotation of the GABA backbone, pre-organizing the molecule into a conformation favored by a specific receptor.

A logical classification of these analogues is based on the structural strategy used to restrict their flexibility.

GABAAnaolgues cluster_main Conformationally Restricted GABA Analogues cluster_cyclic Cyclic Analogues cluster_unsaturated Unsaturated Analogues cluster_bicyclic Bicyclic/Caged Analogues parent Core Strategies cyclic Carbocyclic (e.g., Cyclohexane Derivatives) parent->cyclic Ring Structures heterocyclic Heterocyclic (e.g., Gaboxadol/THIP) parent->heterocyclic double_bond Double Bond (e.g., CACA, TACA) parent->double_bond Pi Bonds triple_bond Triple Bond (e.g., 4-Aminotetrolic Acid) parent->triple_bond caged Caged Hydrocarbons (e.g., Adamantane Derivatives) parent->caged Polycyclic Systems

Caption: Classification of conformationally restricted GABA analogues.

Comparative Pharmacological Profiles

The primary utility of these analogues lies in their differential selectivity and functional activity at the three main GABA receptor subtypes. The following tables summarize key quantitative data for several representative compounds.

GABAA Receptor Ligands

The GABAA receptor is a ligand-gated chloride ion channel, and its activation leads to rapid neuronal hyperpolarization.[5] Analogues targeting this receptor are valuable as sedatives, hypnotics, and anticonvulsants.[6]

CompoundStructure TypeReceptor SelectivityPotency (EC50 / Ki)Functional Activity
Gaboxadol (THIP) HeterocyclicPreferential agonist at extrasynaptic δ-containing GABAA receptors.[7][8]EC50 ≈ 13 µM for δ-GABAAR.[8]Partial Agonist[7][9]
Muscimol HeterocyclicPotent agonist at most GABAA receptor subtypes.Ki ≈ 2-4 nMPotent Agonist[6]
trans-4-Aminocrotonic Acid (TACA) UnsaturatedAgonist at both GABAA and GABAC receptors.[3][10][11]Potent Agonist[10]Agonist[10]
4-Aminotetrolic Acid UnsaturatedSelective for GABAA receptors.[3]Activates bicuculline-sensitive GABAA receptors.[3]Agonist[3]

Causality Insight: Gaboxadol's unique structure allows it to act as a partial agonist, particularly at extrasynaptic GABAA receptors containing the δ subunit.[7][9] This is significant because these receptors mediate a tonic (persistent) form of inhibition, unlike the phasic (transient) inhibition mediated by synaptic GABAA receptors. This selective action is thought to underlie its hypnotic effects, which differ from classical benzodiazepines that act as positive allosteric modulators on a wider range of GABAA receptors.[6][9]

GABAB Receptor Ligands

The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slower, prolonged inhibitory signals. Ligands targeting this receptor are primarily used as muscle relaxants.

CompoundStructure TypeReceptor SelectivityPotency (IC50 / pA2)Functional Activity
Baclofen Phenyl-substitutedSelective GABAB agonist.[12][13]Potent agonist activity.Agonist[12]
Saclofen Phenyl/Sulphonic AcidSelective GABAB antagonist.[14][15]IC50 ≈ 7.8 µM; pA2 ≈ 5.3.[14][16]Competitive Antagonist[14][15]

Causality Insight: The key structural difference between the agonist Baclofen and the antagonist Saclofen is the replacement of the carboxylic acid group with a larger sulphonic acid group.[12][14] This modification allows Saclofen to bind to the GABAB receptor without inducing the conformational change necessary for G-protein activation, thereby competitively blocking the action of agonists like Baclofen.

GABAC (GABAA-ρ) Receptor Ligands

The GABAC receptor, now officially classified as the GABAA-ρ subfamily, is an ionotropic receptor with distinct pharmacology, including resistance to the classical GABAA antagonist bicuculline.[3][17]

CompoundStructure TypeReceptor SelectivityPotency (EC50)Functional Activity
cis-4-Aminocrotonic Acid (CACA) UnsaturatedSelective for GABAC receptors.[3][10][18]EC50 ≈ 50-74 µM.[18][19]Partial Agonist[17][18]

Causality Insight: The selectivity of CACA arises from its rigid, folded conformation imposed by the cis double bond.[18] This folded structure is preferentially accepted by the GABAC receptor binding site, whereas the GABAA receptor favors more extended conformations, as exemplified by agonists like TACA and 4-Aminotetrolic acid.[3][18] This makes CACA an invaluable pharmacological tool for isolating and studying GABAC receptor function.[17]

Key Experimental Protocols

Accurate characterization of these analogues requires robust and validated experimental procedures. The radioligand binding assay is a cornerstone technique for determining the affinity of a compound for a specific receptor.

Protocol: GABAA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity (Ki) for the GABAA receptor using [³H]Muscimol, a high-affinity agonist radioligand.

protocol cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize brain tissue (e.g., rat cortex) in sucrose buffer. p2 Centrifuge at 1,000 x g to remove nuclei. p1->p2 p3 Centrifuge supernatant at >100,000 x g. p2->p3 p4 Wash pellet multiple times with assay buffer to remove endogenous GABA. p3->p4 p5 Resuspend final pellet and determine protein concentration (e.g., BCA assay). p4->p5 a1 Incubate membranes with: 1. [³H]Muscimol (fixed concentration) 2. Test Compound (varying concentrations) p5->a1 a2 Define non-specific binding (NSB) using excess unlabeled GABA (e.g., 100 µM). a3 Incubate at 4°C for ~45-60 min to reach equilibrium. a1->a3 a4 Terminate reaction by rapid filtration over glass fiber filters. a3->a4 a5 Wash filters with ice-cold buffer to remove unbound radioligand. a4->a5 a6 Quantify filter-bound radioactivity using liquid scintillation counting. a5->a6 d1 Calculate Specific Binding: Total Binding - NSB a6->d1 d2 Plot % Specific Binding vs. [Test Compound] to determine IC₅₀ value. d1->d2 d3 Calculate affinity constant (Kᵢ) using the Cheng-Prusoff equation. d2->d3

Caption: Workflow for a GABA receptor competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brain or a specific region (e.g., cerebellum, cortex) in ice-cold 0.32 M sucrose buffer.[20][21]

    • Perform a series of centrifugation steps to isolate the crude membrane fraction, which is rich in receptors.[20]

    • A critical step is to thoroughly wash the membranes with buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA, which would otherwise compete with the radioligand.[22]

    • Resuspend the final pellet in assay buffer and store at -80°C. Determine protein concentration using a standard method like the BCA assay.[21][23]

  • Binding Assay Procedure:

    • Set up assay tubes for total binding, non-specific binding, and competition binding.

    • Total Binding: Incubate membranes (~100-200 µg protein) with a fixed concentration of [³H]Muscimol (e.g., 2-5 nM).[20][24]

    • Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of unlabeled GABA (e.g., 100 µM - 10 mM) to saturate all specific binding sites.[20][24]

    • Competition: Same as total binding, but with the addition of varying concentrations of the unlabeled test compound.

    • Incubate all tubes at 4°C for 45-60 minutes to allow binding to reach equilibrium.[21]

  • Termination and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[23] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Immediately wash the filters multiple times with ice-cold buffer to minimize non-specific signal.[21]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[20]

  • Data Analysis:

    • Calculate the amount of specific binding at each concentration of the test compound: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).[21]

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis with a sigmoidal dose-response model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[23]

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion and Future Perspectives

Conformationally restricted GABA analogues are indispensable tools in neuropharmacology. By locking the GABA structure into specific conformations, these molecules have allowed for the detailed characterization of GABA receptor subtypes and have paved the way for developing more selective therapeutics. The comparative analysis of compounds like Gaboxadol, Baclofen, and CACA highlights how subtle structural modifications can dramatically alter receptor selectivity and functional activity. Future research will likely focus on developing analogues with even greater subtype selectivity, particularly for the diverse array of GABAA receptor isoforms, to create novel therapeutics with improved efficacy and reduced side effects for conditions such as epilepsy, anxiety, sleep disorders, and spasticity.[4][25]

References

  • Johnston, G. A. R. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed. Available at: [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry. Available at: [Link] (Redirected from PMC search result)

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Future Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gaboxadol. Available at: [Link]

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Available at: [Link]

  • Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., Mascia, M. P., Sanna, E., & Biggio, G. (2009). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. ChEMBL. Available at: [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. Available at: [Link]

  • Yashin, N. V., Chmovzh, T. N., Averina, E. B., Kuznetsova, T. S., & Zefirov, N. S. (2014). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. Available at: [Link]

  • Inxight Drugs. (n.d.). GABOXADOL HYDROCHLORIDE. Available at: [Link]

  • University of North Carolina Chapel Hill. (n.d.). GABA A Receptor Binding Assay Protocol. PDSP. Available at: [Link]

  • Al-Khatib, K., & Lüscher, B. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. Available at: [Link]

  • Zorn, J. A., & Bohl, C. E. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. PubMed. Available at: [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2004). GABA A agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic. ResearchGate. Available at: [Link]

  • Kerr, D. I., Ong, J., Johnston, G. A., Abbenante, J., & Prager, R. H. (1989). Antagonism at GABAB Receptors by Saclofen and Related Sulphonic Analogues of Baclofen and GABA. PubMed. Available at: [Link]

  • Zorn, J. A., & Bohl, C. E. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

  • DeFeudis, F. V., & Orensanz, L. M. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed. Available at: [Link]

  • Martínez de Muñoz, D., & Oscos, A. (1977). Effects of cyclic analogs of GABA on protein synthesis and discrimination learning. PubMed. Available at: [Link]

  • Falch, E., Larsson, O. M., Schousboe, A., & Krogsgaard-Larsen, P. (1989). GABA-A agonists and GABA uptake inhibitors: Structure-activity relationships. Scilit. Available at: [Link]

  • Ghasemzadeh, Z., & Ghafghazi, S. (2016). Effect of GABAB Receptor Agonist (Baclofen) and Antagonist (Saclofen) on Pain Relief in Rats. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Schlicker, K., McCall, M. A., & Schmidt, M. (2009). cis-Aminocrotonic acid (CACA) selectively activates GABA C Rs and reduces postsynaptic responses in WT mouse SGS cells. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Gamma-Aminobutyric acid. Available at: [Link]

  • RxList. (2021). How Do GABA Analogs Work?. Available at: [Link]

  • Słupski, J., Błaszczak, P., & Chrościńska, A. (2005). Trans-4-aminocrotonic acid (TACA), a potent agonist of GABAA and GABAC receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice. IF-PAN. Available at: [Link]

  • Benkherouf, A. Y., Taina, K. M., & Uusi-Oukari, M. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PubMed Central. Available at: [Link]

  • Al-Khatib, K., & Lüscher, B. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. ResearchGate. Available at: [Link]

  • Kerr, D. I. B., Ong, J., Johnston, G. A. R., Abbenante, J., & Prager, R. H. (1989). Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA. Scilit. Available at: [Link]

Sources

Head-to-head comparison of (1S,3R)-3-Ammoniocyclohexanecarboxylate and pregabalin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and neuropharmacologists,


-aminobutyric acid (GABA) analogues represent a critical class of neuromodulators. Despite sharing structural homology with the endogenous inhibitory neurotransmitter GABA, pregabalin  and (1S,3R)-3-Ammoniocyclohexanecarboxylate  (commonly referred to as cis-3-ACHC) exhibit entirely orthogonal pharmacological profiles. This guide provides an in-depth, head-to-head technical comparison of these two compounds, detailing their divergent mechanisms of action, target selectivity, and the self-validating experimental protocols required to evaluate their efficacy.

Physicochemical & Target Profiling

While both molecules are aliphatic amino acids, their conformational rigidity and lipophilicity dictate their target engagement and translational utility. (1S,3R)-3-ACHC exists as a highly polar zwitterion[1], locking it into a conformation that perfectly mimics GABA at the transporter pocket. Conversely, pregabalin's isobutyl substitution shifts its affinity away from GABAergic targets entirely.

ParameterPregabalin(1S,3R)-3-Ammoniocyclohexanecarboxylate
Chemical Nature (S)-3-(aminomethyl)-5-methylhexanoic acidcis-3-aminocyclohexanecarboxylic acid
Primary Target

subunit (Voltage-Gated

Channels)
GABA Transporter 1 (GAT-1)
Mechanism Attenuates presynaptic

influx
Competitively inhibits GABA reuptake
Receptor Binding Inactive at

/

receptors
Inactive at

/

receptors
BBB Permeability High (Actively transported via LAT1)Low (Hydrophilic zwitterion; requires prodrugs)
Clinical Status FDA-Approved (Neuropathy, Epilepsy, Anxiety)Preclinical / Pharmacological Tool Compound

Mechanistic Divergence

To understand the causality behind their distinct physiological effects, we must examine their presynaptic interactions.

Pregabalin: Pregabalin does not modulate GABA transport or metabolism. Instead, it binds with high affinity to the


 auxiliary protein of presynaptic voltage-gated calcium channels (VGCCs)[2]. By doing so, it subtly reduces the pathological influx of calcium during action potentials, which subsequently downregulates the vesicular release of excitatory neurotransmitters (e.g., glutamate, substance P, noradrenaline)[2].

(1S,3R)-3-ACHC: In contrast, (1S,3R)-3-ACHC acts directly on the GABAergic system. The termination of GABA signaling is tightly controlled by sodium- and chloride-dependent transporters, primarily GAT-1[3]. (1S,3R)-3-ACHC is a conformationally restricted analogue that acts as a potent, competitive inhibitor of GAT-1. By blocking the reuptake of GABA into presynaptic terminals and surrounding glia, it prolongs the residence time of endogenous GABA in the synaptic cleft, thereby amplifying inhibitory tone[3].

MOA cluster_pregabalin Pregabalin Pathway cluster_achc (1S,3R)-3-ACHC Pathway PGB Pregabalin VGCC Voltage-Gated Ca2+ Channel (α2δ Subunit) PGB->VGCC Binds Ca Decreased Ca2+ Influx VGCC->Ca Inhibits Glut Reduced Glutamate Release Ca->Glut Downregulates ACHC (1S,3R)-3-ACHC GAT1 GABA Transporter 1 (GAT-1) ACHC->GAT1 Binds Reuptake Inhibited GABA Reuptake GAT1->Reuptake Blocks Tone Enhanced Inhibitory Tone Reuptake->Tone Upregulates

Mechanistic divergence of Pregabalin and (1S,3R)-3-ACHC in modulating synaptic neurotransmission.

Experimental Methodologies & Self-Validating Protocols

Because these compounds target fundamentally different membrane proteins, their evaluation requires distinct, highly controlled assay systems.

Protocol A: Pregabalin Radioligand Binding Assay ( Validation)

Rationale: Cortical membranes are utilized because they express a high density of


 subunits. Intact cells are not required since this is an orthosteric binding assay rather than a functional transport assay.
  • Membrane Preparation: Homogenize rat neocortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet to isolate the membrane fraction.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 10 nM

    
    Pregabalin and varying concentrations of unlabeled Pregabalin (competitor) in 10 mM HEPES for 60 minutes at 25°C.
    
  • Validation Control: Utilize 10 µM L-isoleucine as a positive control. Because endogenous L-amino acids competitively bind the

    
     site, L-isoleucine will fully displace specific 
    
    
    
    Pregabalin binding, validating the assay's specificity.
  • Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol B: GABA Uptake Assay (GAT-1 Inhibition by (1S,3R)-3-ACHC)

Rationale: Unlike receptor binding, GAT-1 is an electrogenic transporter requiring a strict


 stoichiometry[3]. Therefore, intact synaptosomes (isolated presynaptic terminals) must be used to maintain the physiological transmembrane ion gradients.
  • Synaptosome Isolation: Homogenize rat cerebral cortex in 0.32 M sucrose. Isolate synaptosomes using a continuous Percoll density gradient centrifugation to preserve metabolic viability and membrane integrity.

  • Pre-incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer-HEPES (KRH) buffer containing 140 mM

    
    . Pre-incubate with varying concentrations of (1S,3R)-3-ACHC for 10 minutes at 37°C.
    
  • Tracer Addition: Initiate transport by adding 50 nM

    
    GABA.
    
  • Validation Control (Critical Step): Run a parallel assay in

    
    -free KRH buffer (substituting 
    
    
    
    with choline chloride). Because GAT-1 is strictly
    
    
    -dependent, this negative control isolates non-transporter-mediated passive diffusion, ensuring the measured uptake is exclusively GAT-1 mediated.
  • Termination: Stop the reaction after exactly 3 minutes (capturing the linear phase of uptake) via rapid filtration. Wash with ice-cold KRH buffer and analyze via liquid scintillation.

Workflow Prep Brain Tissue Homogenization Synap Synaptosome Isolation Prep->Synap Incubate Incubation with cis-3-ACHC Synap->Incubate Tracer Add [3H]GABA (10 min, 37°C) Incubate->Tracer Filter Rapid Filtration & Washing Tracer->Filter Read Liquid Scintillation Counting Filter->Read

Step-by-step experimental workflow for [3H]GABA uptake assay in isolated cortical synaptosomes.

Comparative Pharmacological Data

The quantitative data derived from the aforementioned protocols highlights the absolute target selectivity of both compounds. Pregabalin shows no activity at GAT-1, and (1S,3R)-3-ACHC shows no activity at the


 subunit.
Target AssayPregabalin (

/

)
(1S,3R)-3-ACHC (

/

)

Binding (

)
20 – 40 nM > 100 µM (Inactive)
GAT-1 GABA Uptake (

)
> 100 µM (Inactive)10 – 20 µM

Receptor Binding
> 100 µM> 100 µM

Translational Perspectives & Pharmacokinetics

The divergence between these two compounds extends beyond their receptor targets into their pharmacokinetic viability.

Pregabalin is a blockbuster therapeutic because it successfully hijacks the System L amino acid transporter (LAT1) to cross the blood-brain barrier (BBB) efficiently. This allows it to achieve high central nervous system concentrations following oral administration, making it highly effective for neuropathic pain and partial-onset seizures.

Conversely, (1S,3R)-3-Ammoniocyclohexanecarboxylate is a highly hydrophilic zwitterion[1]. While it is one of the most potent and selective inhibitors of GAT-1 in vitro, it cannot readily penetrate the BBB in pharmacologically significant amounts following peripheral administration[4]. Consequently, (1S,3R)-3-ACHC remains a vital preclinical tool for dissecting the anatomy and physiology of GABAergic circuits[3]. Current drug development efforts focus on tethering such GAT-1 inhibitors to lipophilic carriers or prodrugs (e.g., L-serine-tethered derivatives) to facilitate active transport across the BBB[4], aiming to unlock their potent anticonvulsant potential for clinical use.

References

  • "(1S,3R)
  • "Inhibition of g-aminobutyric acid uptake: anatomy, physiology and effects against epileptic seizures", ovid.com,
  • "Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug", researchg
  • "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery", nih.gov,

Sources

Benchmarking the performance of (1S,3R)-3-Ammoniocyclohexanecarboxylate against known GABA uptake inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of (1S,3R)-3-Ammoniocyclohexanecarboxylate Against Known GABA Uptake Inhibitors

Executive Summary

In the development of neuropharmacological agents, isolating specific neurotransmitter transport pathways is critical for understanding synaptic regulation. Gamma-aminobutyric acid (GABA) clearance from the synaptic cleft is driven by high-affinity, Na⁺/Cl⁻-coupled transporters (GATs). This guide provides an objective, data-driven benchmark of (1S,3R)-3-Ammoniocyclohexanecarboxylate (commonly referred to as cis-3-ACHC) against established GABA uptake inhibitors such as Tiagabine, Nipecotic Acid, and β-Alanine. By analyzing transporter selectivity, inhibition kinetics, and experimental utility, we provide a comprehensive framework for researchers utilizing these compounds in vitro.

Mechanistic Profiling & Target Selectivity

The GABA transporter family is broadly divided into neuronal subtypes (predominantly GAT-1) and glial subtypes (GAT-3 and BGT-1). Achieving pharmacological isolation of these pathways requires highly selective tool compounds.

cis-3-ACHC is a conformationally restricted, cyclic analogue of GABA that exists as a zwitterion at physiological pH[1]. This structural rigidity restricts its interaction to specific carrier conformations. Benchmarking data reveals that cis-3-ACHC selectively targets the "A-type" (neuronal/GAT-1) transporter, effectively inhibiting neuronal GABA uptake while exhibiting virtually zero affinity for the "B-type" (glial) transporter[2]. Conversely, glial GABA transport is selectively sensitive to β-alanine[2].

Kinetic Advantages: Unlike standard competitive inhibitors, cis-3-ACHC exhibits atypical and highly advantageous inhibition kinetics. When co-applied simultaneously with GABA, it acts as a standard competitive inhibitor. However, pre-incubating synaptosomal preparations with cis-3-ACHC increases its inhibitory potency by approximately 3.5-fold, shifting its profile to mixed or non-competitive inhibition[3]. This kinetic shift indicates that cis-3-ACHC is actively transported intracellularly, either acting at an internal site or trapping the carrier in an inward-facing conformation[3]. Furthermore, while it is a potent inhibitor of active transport, it is a remarkably weak inhibitor of static membrane binding, underscoring that its efficacy relies on the dynamic conformational changes of the active carrier[4].

Pathway Presynaptic Presynaptic Terminal (Neuronal) SynapticCleft Synaptic Cleft [GABA Pool] GAT1 GAT-1 Transporter (ACHC-sensitive) SynapticCleft->GAT1 GABA Reuptake GAT3 GAT-3 / BGT-1 (β-Alanine-sensitive) SynapticCleft->GAT3 GABA Reuptake GlialCell Astroglial Cell (Glial) GAT1->Presynaptic Na+/Cl- coupled GAT3->GlialCell Na+/Cl- coupled cis3ACHC cis-3-ACHC cis3ACHC->GAT1 Competitive/Mixed Inhibition cis3ACHC->GAT3 No Inhibition Tiagabine Tiagabine Tiagabine->GAT1 Potent Inhibition BetaAlanine β-Alanine BetaAlanine->GAT3 Competitive Inhibition

Caption: Pharmacological targeting of neuronal (GAT-1) versus glial (GAT-3) GABA transporters.

Quantitative Benchmarking

The table below summarizes the comparative performance of cis-3-ACHC against standard GABA uptake inhibitors. While Tiagabine is the preferred agent for in vivo applications due to its lipophilicity and blood-brain barrier (BBB) penetration[5], cis-3-ACHC remains a superior tool for in vitro mechanistic studies due to its unique pre-incubation potency shift[3].

Inhibitor CompoundPrimary TargetSelectivity ProfileBBB PermeabilityMechanism of Inhibition
cis-3-ACHC GAT-1 (Neuronal)High (ACHC-sensitive A-type)Poor (Hydrophilic)Competitive (simultaneous) / Mixed (pre-incubated)
Tiagabine GAT-1Very HighExcellent (Lipophilic)Competitive
Nipecotic Acid GAT-1, GAT-3Low (Pan-GAT)PoorCompetitive
β-Alanine GAT-3 / BGT-1 (Glial)High (B-type)PoorCompetitive

(Note: Hydrophilic amino acids like cis-3-ACHC do not readily enter the central nervous system in pharmacologically significant amounts following peripheral administration, limiting them to in vitro or localized in vivo applications[6]).

Self-Validating Experimental Protocols

To accurately benchmark cis-3-ACHC against other inhibitors, researchers must employ an assay that isolates active transport from passive diffusion. The following protocol describes a self-validating[³H]GABA synaptosomal uptake assay.

Causality & Assay Design:

  • Why use a P2 Fraction? Isolating the crude synaptosomal P2 fraction ensures the presence of intact presynaptic terminals with functional, polarized membranes required for Na⁺/Cl⁻ coupled transport.

  • Why pre-incubate? As established, cis-3-ACHC requires a 10-minute pre-incubation to translocate intracellularly and achieve its maximum 3.5-fold increase in inhibitory potency[3].

  • The Self-Validating Control: To prove that the measured radioactive signal is exclusively due to active transport, a parallel control using Nigericin (5 µM) is mandatory. Nigericin is an ionophore that dissipates the transmembrane potassium/sodium gradient. Collapsing this electrochemical driving force results in virtually complete inhibition of active [³H]GABA transport, validating the integrity of the assay[2].

Step-by-Step Methodology: High-Affinity[³H]GABA Uptake Assay
  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 20,000 × g for 20 min to pellet the crude synaptosomal (P2) fraction. Resuspend in oxygenated Krebs-Ringer HEPES buffer (pH 7.4).

  • Pre-Incubation Phase: Aliquot the synaptosomal suspension into assay tubes. Add cis-3-ACHC (e.g., 1 µM to 100 µM concentration curve) or vehicle. Incubate at 37°C for exactly 10 minutes to allow for intracellular accumulation and non-competitive trapping of the transporter.

  • Internal Validation (Control Branch): In a parallel set of control tubes, add 5 µM Nigericin during the pre-incubation phase to dissipate the Na⁺ gradient[2].

  • Initiation of Transport: Add 50 nM [³H]GABA to all tubes to initiate the transport process. Incubate for exactly 3 minutes at 37°C to capture the linear phase of uptake.

  • Reaction Termination: Rapidly terminate the reaction by adding 4 mL of ice-cold buffer and immediately filtering the mixture through GF/B glass-fiber filters under vacuum.

  • Washing & Quantification: Wash the filters three times with ice-cold buffer to remove extracellular, unbound [³H]GABA. Transfer filters to vials, add scintillation cocktail, and quantify intracellular radioactivity via liquid scintillation counting.

Workflow Step1 1. Synaptosome Preparation Isolate P2 fraction from rat cortex Step2 2. Pre-incubation Phase Equilibrate with cis-3-ACHC (10 min) Step1->Step2 Step3 3. Internal Validation (Control) Dissipate Na+ gradient with Nigericin Step2->Step3 Parallel Control Branch Step4 4. [3H]GABA Addition Initiate active transport Step2->Step4 Assay Branch Step3->Step4 Step5 5. Rapid Filtration & Wash Terminate reaction over glass-fiber Step4->Step5 Step6 6. Liquid Scintillation Quantify intracellular radioligand Step5->Step6

Caption: Self-validating synaptosomal[3H]GABA uptake assay workflow featuring electrochemical gradient controls.

Conclusion

For researchers mapping the intricacies of GABAergic signaling, compound selection dictates the resolution of the data. While lipophilic derivatives like Tiagabine are paramount for in vivo therapeutic modeling[5], the conformationally restricted (1S,3R)-3-Ammoniocyclohexanecarboxylate (cis-3-ACHC) remains an elite in vitro probe. Its strict selectivity for neuronal GAT-1 over glial GAT-3, combined with its unique pre-incubation-dependent kinetic shift, provides unparalleled utility for isolating specific transport mechanisms and studying the intracellular dynamics of the GABA carrier.

References

  • Source: nih.
  • Title: (1S,3R)
  • Source: pnas.
  • Title: Kinetic analysis of the accumulation of ?
  • Source: nih.
  • Source: researchgate.

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling (1S,3R)-3-Ammoniocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work often involves the synthesis and handling of novel chemical entities. (1S,3R)-3-Ammoniocyclohexanecarboxylate is one such compound, and while it holds promise in various applications, its full toxicological profile is not yet comprehensively documented. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended—it is essential.

This guide provides a detailed operational framework for handling (1S,3R)-3-Ammoniocyclohexanecarboxylate, grounding its recommendations in the established principles of laboratory safety and the hierarchy of controls.[1][2][3][4][5] Our primary objective is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Assessment: Applying the Precautionary Principle

Given the lack of specific hazard data for (1S,3R)-3-Ammoniocyclohexanecarboxylate, we must treat it as a substance with unknown hazards.[6] This approach, known as the precautionary principle, dictates that we assume the compound is hazardous until proven otherwise.

Based on its chemical structure—a zwitterionic amino acid—we can anticipate potential hazards including:

  • Skin and Eye Irritation: Amino and carboxylate functional groups can cause irritation upon contact.[7][8]

  • Respiratory Irritation: If handled as a fine powder, inhalation can lead to respiratory tract irritation.

  • Unknown Systemic Effects: The potential for systemic toxicity upon absorption, inhalation, or ingestion cannot be ruled out.

Therefore, all handling procedures must be designed to minimize any potential exposure.

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory hazards is through the hierarchy of controls, which prioritizes safety measures from most to least effective.[1][2][3][4][5] Personal Protective Equipment (PPE), while crucial, is the final line of defense.[1][9]

Caption: Hierarchy of controls for handling novel compounds.

  • Elimination and Substitution: In the context of research with a specific molecule, these are not viable options.[5]

  • Engineering Controls: This is our most critical safety measure. All manipulations of solid (1S,3R)-3-Ammoniocyclohexanecarboxylate that could generate dust must be performed within a certified chemical fume hood or a powder containment enclosure.[2][10][11]

  • Administrative Controls: This includes establishing clear Standard Operating Procedures (SOPs), providing thorough training for all personnel, and ensuring proper labeling of all containers.[3][6][12]

  • Personal Protective Equipment (PPE): PPE is to be used in conjunction with engineering and administrative controls to minimize the risk of exposure.[9][13][14]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE should be guided by a thorough hazard assessment for each specific task.[13][14] Below are the recommended PPE for handling (1S,3R)-3-Ammoniocyclohexanecarboxylate in various laboratory scenarios.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing (in fume hood) Safety glasses with side shieldsNitrile glovesLab coatNot required
Preparing Solutions (in fume hood) Chemical safety gogglesNitrile glovesLab coatNot required
Transferring Solutions Chemical safety gogglesNitrile glovesLab coatNot required
Handling outside of a fume hood (not recommended) Chemical safety goggles and face shieldDouble-gloved with nitrile glovesLab coatN95 respirator or higher
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this compound.[6][13] When there is a splash hazard, such as when transferring solutions, chemical safety goggles should be worn.[13] A face shield worn over safety goggles is recommended for any procedure with a significant splash or aerosolization risk.[6][13]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation.[6] Always inspect gloves for any signs of degradation or puncture before use. For extended operations, consider double-gloving. It is crucial to remove gloves and wash hands thoroughly before leaving the laboratory.

  • Body Protection: A standard laboratory coat, fully buttoned, is mandatory to protect skin and clothing.[13]

  • Respiratory Protection: The use of a certified chemical fume hood is the primary method for preventing inhalation exposure.[10] If, under rare and controlled circumstances, the solid must be handled outside of a fume hood, a NIOSH-approved N95 respirator or a higher level of respiratory protection is required.[12]

Operational and Disposal Plans

A safe laboratory environment is maintained through meticulous operational procedures and a clear plan for waste disposal.

Step-by-Step Handling Procedures:
  • Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. The work area should be clean and uncluttered.

  • Weighing: Perform all weighing of the solid compound inside a fume hood or a balance enclosure.[11] Use a dedicated spatula and weighing paper.[11]

  • Dissolution: Add solvent to the solid slowly to avoid splashing.[11] Keep the container capped as much as possible during sonication or vortexing.

  • Storage: Store (1S,3R)-3-Ammoniocyclohexanecarboxylate in a clearly labeled, tightly sealed container in a designated, well-ventilated area.[6][11][15]

  • Cleanup: Decontaminate the work surface with an appropriate solvent after each use. Dispose of all contaminated materials as hazardous waste.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[6] Seek medical attention.

  • Spill: For a small spill within a fume hood, use an appropriate spill kit while wearing full PPE. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Plan:

All waste contaminated with (1S,3R)-3-Ammoniocyclohexanecarboxylate must be treated as hazardous waste.[16][17][18]

  • Solid Waste: This includes contaminated gloves, weighing paper, and pipette tips. Collect these in a designated, labeled hazardous waste container.[11]

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and leak-proof hazardous waste container.[11][16][18]

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[16][18] Consult your institution's EHS guidelines for specific disposal procedures.[16]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research with (1S,3R)-3-Ammoniocyclohexanecarboxylate, ensuring a culture of safety and scientific excellence within your laboratory.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American Instrument Exchange. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. Available at: [Link]

  • Hierarchy of Control in Laboratory Operations. (2024, December 29). Skillmaker. Available at: [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. (2025, June 20). Lab Manager. Available at: [Link]

  • About Hierarchy of Controls. (2024, April 10). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Proper Use of Personal Protective Equipment (PPE). (2019, May 15). Today's Clinical Lab. Available at: [Link]

  • BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. (2018, March 10). Medium. Available at: [Link]

  • From Hazard to Mitigation: Applying the Hierarchy of Controls in Laboratory Risk Assessment. (2025, November 10). CrelioHealth For Diagnostics. Available at: [Link]

  • Safety Data Sheet. Sure-Dose. Available at: [Link]

  • The Pyramid and the Power. (2018, September 12). Lablogatory. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • GUIDELINES FOR Safe Handling of Powders and Bulk Solids. (2004, May 25). UreaKnowHow. Available at: [Link]

  • Control of Dust From Powder Dye Handling Operations. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • A Novel Technique to Automate Pharmaceutical Compound Production. (2021, June 1). Lab Manager. Available at: [Link]

  • Regulatory Guidelines for New Drug Development. (2021, September 8). Auctores Publishing. Available at: [Link]

  • Principles of early drug discovery. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-Ammoniocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.